5-Isopropylpicolinaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
5-propan-2-ylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7(2)8-3-4-9(6-11)10-5-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIPJSJRIRWJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568195 | |
| Record name | 5-(Propan-2-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137013-14-0 | |
| Record name | 5-(Propan-2-yl)pyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00568195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Isopropylpicolinaldehyde chemical properties
High-Value Pyridine Building Block for Medicinal Chemistry & Ligand Design [1]
Executive Summary & Chemical Identity
5-Isopropylpicolinaldehyde (CAS: 137013-14-0) is a specialized heterocyclic building block characterized by a pyridine ring substituted with a reactive aldehyde at the C2 position and a lipophilic isopropyl group at the C5 position.[1][][3][4]
In drug discovery, this intermediate is valued for its ability to introduce a lipophilic vector (the isopropyl group) while providing a versatile electrophilic handle (the aldehyde) for scaffold elaboration. It serves as a critical precursor for synthesizing Schiff base ligands, thiosemicarbazones, and complex nitrogen-containing pharmacophores used in oncology and metallodrug research.[1]
Chemical Specifications
| Property | Specification |
| IUPAC Name | 5-(Propan-2-yl)pyridine-2-carbaldehyde |
| Common Synonyms | 5-Isopropylpicolinaldehyde; 5-Isopropyl-2-pyridinecarboxaldehyde |
| CAS Number | 137013-14-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Boiling Point | ~252.4°C (Predicted at 760 mmHg) |
| Density | ~1.033 g/cm³ |
| Appearance | Pale yellow to amber liquid or low-melting solid |
| Solubility | Soluble in DCM, MeOH, EtOH, EtOAc; sparingly soluble in water |
Synthesis & Manufacturing Routes
The synthesis of 5-isopropylpicolinaldehyde typically follows two primary pathways: Oxidative Functionalization (for scale) and Lithiation-Formylation (for precision).[1]
Method A: Selenium Dioxide Oxidation (Scalable)
This route utilizes 5-isopropyl-2-methylpyridine as the starting material.[1] Selenium dioxide (SeO₂) selectively oxidizes the activated methyl group at the C2 position to an aldehyde.
-
Precursor: 5-Isopropyl-2-methylpyridine[1]
-
Reagent: Selenium Dioxide (SeO₂)[5]
-
Solvent: 1,4-Dioxane or Xylene[1]
-
Mechanism: Riley Oxidation[1]
Protocol:
-
Charge: In a reaction vessel equipped with a reflux condenser, dissolve 5-isopropyl-2-methylpyridine (1.0 eq) in 1,4-dioxane (0.5 M concentration).
-
Addition: Add finely powdered SeO₂ (1.1–1.3 eq).
-
Reflux: Heat the mixture to reflux (100–110°C) for 4–12 hours. Monitor the disappearance of the starting material via TLC or LC-MS.[1]
-
Filtration: Cool the mixture and filter through a pad of Celite to remove the black selenium metal precipitate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the aldehyde.
Method B: Lithiation-Formylation (Precision)
This method is preferred when starting from the halogenated precursor, 2-bromo-5-isopropylpyridine.[1] It avoids toxic selenium byproducts but requires cryogenic conditions.[1]
-
Precursor: 2-Bromo-5-isopropylpyridine[1]
-
Reagents: n-Butyllithium (n-BuLi), N,N-Dimethylformamide (DMF)[1]
-
Solvent: Anhydrous THF
-
Conditions: -78°C under Nitrogen/Argon
Protocol:
-
Cryogenic Cooling: Dissolve 2-bromo-5-isopropylpyridine in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Lithiation: Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70°C. Stir for 30–60 minutes to generate the 2-lithio-5-isopropylpyridine species.
-
Quench: Add anhydrous DMF (1.5 eq) dropwise.
-
Warming: Allow the reaction to warm to 0°C over 1–2 hours.
-
Hydrolysis: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate.[1]
Synthesis Workflow Diagram
Figure 1: Comparative synthesis routes for 5-Isopropylpicolinaldehyde.
Reactivity & Functionalization
The C2-aldehyde group is highly reactive, serving as a "linchpin" for constructing complex scaffolds.[1] The C5-isopropyl group sterically modulates these reactions, influencing the stability and solubility of the resulting products.[1]
Schiff Base Formation (Ligand Synthesis)
Reaction with primary amines yields imines (Schiff bases), which are critical ligands in coordination chemistry. The pyridine nitrogen and imine nitrogen often form a bidentate (
-
Reaction: Aldehyde + R-NH₂
Imine + H₂O[1] -
Application: Synthesis of thiosemicarbazones (with thiosemicarbazide) which exhibit potent anticancer activity by inhibiting ribonucleotide reductase.[5]
Reductive Amination
For pharmaceutical applications, the imine is often reduced to a secondary amine using NaBH(OAc)₃ or NaBH₄, creating a stable linker.
Oxidation to Picolinic Acid
Oxidation (e.g., using NaClO₂ or KMnO₄) yields 5-isopropylpicolinic acid (CAS 26405-26-5), a building block for amide coupling reactions.[1]
Reactivity Network Diagram
Figure 2: Functionalization pathways transforming the aldehyde handle into diverse pharmacophores.
Applications in Drug Discovery
Lipophilic Modulation
The isopropyl group at C5 is a strategic bioisostere.[1] It increases the
-
Membrane Permeability: Enhancing oral bioavailability.[1]
-
Hydrophobic Binding: Filling hydrophobic pockets in enzyme active sites (e.g., kinases or metalloenzymes).
Thiosemicarbazone Metallodrugs
Derivatives of 5-isopropylpicolinaldehyde are synthesized to form thiosemicarbazones.[1] These compounds chelate transition metals (Fe, Cu) and have been studied for their ability to:
-
Inhibit Ribonucleotide Reductase , a rate-limiting enzyme in DNA synthesis.[1]
-
Act as ROS generators in cancer cells via redox cycling of the metal complex.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[1] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding carboxylic acid.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work within a fume hood to avoid inhalation of vapors.[1]
-
Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.
References
-
BOC Sciences. 5-Isopropylpyridine-2-carboxaldehyde Product Specifications (CAS 137013-14-0).[1][] Retrieved from
-
PubChem. 2-Isopropyl-5-pyrimidinecarbaldehyde (Structural Analog Data). National Library of Medicine.[1] Retrieved from
-
Alvarez, C. M., et al. (2007).[1] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[1] Dalton Transactions.[1] Retrieved from
-
MilliporeSigma. Safety Data Sheet: Pyridine-2-carbaldehyde (General Hazard Profile). Retrieved from
-
Sartorelli, A. C., et al. (1996).[1] Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone.[1][5] Journal of Medicinal Chemistry.[1] (Contextual grounding for thiosemicarbazone applications).
Sources
- 1. 4985-92-6|5-Methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 3. 36357-38-7|5-Acetyl-2-methylpyridine|BLD Pharm [bldpharm.com]
- 4. 137853-21-5|1-(5-Isopropylpyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Isopropylpicolinaldehyde (CAS 137013-14-0): Technical Profile & Synthesis Guide
[1][2]
Executive Summary
5-Isopropylpicolinaldehyde (also known as 5-isopropyl-2-pyridinecarboxaldehyde) is a functionalized heterocyclic building block characterized by a pyridine core substituted with a formyl group at the C2 position and an isopropyl group at the C5 position.[][2] This specific substitution pattern renders it a critical intermediate in medicinal chemistry, particularly for modulating the lipophilicity and metabolic stability of drug candidates. It serves as a precursor for Schiff base ligands, reductive amination targets, and heterocycle formation in early-stage drug discovery.
Chemical Identity & Physicochemical Profile[3][4][5][6][7]
| Property | Detail |
| Chemical Name | 5-Isopropylpicolinaldehyde |
| CAS Number | 137013-14-0 |
| Synonyms | 5-Isopropyl-2-pyridinecarboxaldehyde; 5-Propan-2-ylpyridine-2-carbaldehyde |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| SMILES | CC(C)C1=CN=C(C=C1)C=O[][2][3][4] |
| Appearance | Pale yellow to yellow oil or low-melting solid |
| Boiling Point | ~252°C (at 760 mmHg) |
| Density | ~1.033 g/cm³ |
| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |
| Stability | Air-sensitive (oxidizes to carboxylic acid); Store under Argon/Nitrogen at 2-8°C |
Synthetic Pathways & Methodologies[1][2][10]
The synthesis of 5-Isopropylpicolinaldehyde typically proceeds via modification of the pyridine ring, either through oxidation of a methyl precursor or formylation of a halogenated precursor.[2]
Pathway A: Oxidation of 5-Isopropyl-2-methylpyridine
This route utilizes 5-isopropyl-2-methylpyridine (CAS 104-90-5, also known as 5-ethyl-2-methylpyridine analogue) as a starting material.[][2] The methyl group at C2 is activated and can be selectively oxidized.
-
Reagents: Selenium dioxide (SeO₂) or catalytic oxidation.
-
Mechanism: Riley oxidation or radical oxidation.[]
-
Protocol Insight: While direct oxidation is efficient, over-oxidation to the carboxylic acid (CAS 26405-26-5) is a common risk.[][2] Reaction monitoring via TLC/HPLC is critical.
Pathway B: Formylation of 2-Bromo-5-isopropylpyridine
A more controlled approach involves metal-halogen exchange followed by quenching with a formyl source.[][2]
-
Precursor: 2-Bromo-5-isopropylpyridine.[][2]
-
Reagents: n-Butyllithium (n-BuLi), DMF (Dimethylformamide).[][2]
-
Conditions: Cryogenic (-78°C), anhydrous THF.
-
Step-by-Step Protocol:
-
Inert Setup: Flame-dry a 3-neck flask; flush with Argon.
-
Dissolution: Dissolve 2-bromo-5-isopropylpyridine in anhydrous THF.
-
Lithiation: Cool to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to generate the 2-lithio species.
-
Formylation: Add anhydrous DMF (1.5 eq) dropwise.
-
Quench: Warm to 0°C and quench with saturated NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Visualization of Synthetic Logic
Caption: Comparative synthetic routes for 5-Isopropylpicolinaldehyde showing oxidative vs. organometallic approaches.
Applications in Drug Discovery[10]
Medicinal Chemistry & SAR
The 5-isopropylpyridine motif is a bioisostere often used to replace phenyl or unsubstituted pyridine rings to improve physicochemical properties:
-
Lipophilicity Modulation: The isopropyl group increases logP, enhancing membrane permeability compared to the unbranched analogue.
-
Metabolic Blocking: Substitution at the C5 position blocks metabolic oxidation at a typically reactive site on the pyridine ring, potentially extending the half-life (
) of the drug candidate.
Ligand Synthesis
As an aldehyde, CAS 137013-14-0 is a precursor for Schiff base ligands (imines).[][2]
-
Reaction: Condensation with primary amines or hydrazines.[]
-
Utility: These ligands are used to coordinate transition metals (Cu, Zn, Fe) in the development of metallo-pharmaceuticals or catalytic systems. The isopropyl group provides steric bulk, influencing the coordination geometry.
Handling, Stability & Analytics
Handling Protocols
-
Oxidation Risk: Picolinaldehydes are prone to autoxidation to picolinic acids upon exposure to air.[][2]
-
Storage: Store under an inert atmosphere (Argon) at 2–8°C .
-
Purification: If the aldehyde degrades (turns cloudy or acidic), purify via Kugelrohr distillation or rapid silica gel chromatography (neutralized with 1% Et₃N).
Analytical Characterization (Expected Data)
To validate the identity of the synthesized or purchased material, compare against these parameters:
| Technique | Diagnostic Signal | Interpretation |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H) | Distinctive aldehyde proton.[][2] |
| δ ~8.6 ppm (d, 1H) | Proton at C6 (adjacent to nitrogen). | |
| δ ~1.3 ppm (d, 6H) | Isopropyl methyl groups. | |
| δ ~3.0 ppm (sept, 1H) | Isopropyl methine proton. | |
| IR Spectroscopy | ~1700–1710 cm⁻¹ | Strong C=O stretch (carbonyl). |
| LC-MS | [M+H]⁺ = 150.2 | Protonated molecular ion.[][2] |
References
-
BOC Sciences. 5-Isopropylpyridine-2-carboxaldehyde Product Profile (CAS 137013-14-0).[][2] Retrieved from
-
ChemicalBook. Synthesis of Pyridinecarboxaldehydes via Oxidation. General methodology for alkylpyridine oxidation. Retrieved from
-
Santa Cruz Biotechnology. Related Pyridine Aldehyde Reagents & Safety Data. Retrieved from
-
PubChem. Compound Summary: 5-Isopropylpicolinaldehyde.[][2] Identification and physical properties.[5][6][4] Retrieved from
Sources
- 2. 2-Pyridinecarboxaldehyde [webbook.nist.gov]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. 5-Isopropyl-pyridine-2-carboxylic acid | 26405-26-5 [sigmaaldrich.com]
- 6. 2-Pyridinecarboxaldehyde (CAS 1121-60-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Monograph: 5-Isopropylpicolinaldehyde (CAS 137013-14-0)
[1][2]
Executive Summary
5-Isopropylpicolinaldehyde (also known as 5-isopropylpyridine-2-carbaldehyde) is a pivotal heterocyclic building block in the synthesis of advanced pharmaceutical intermediates and agrochemicals.[][2] Characterized by a pyridine core substituted with a lipophilic isopropyl group at the C5 position and a reactive formyl group at the C2 position, this molecule serves as a strategic "linchpin" for constructing complex molecular architectures.
Its utility stems from the electronic push-pull nature of its substituents: the electron-withdrawing aldehyde activates the ring for nucleophilic functionalization, while the electron-donating isopropyl group modulates lipophilicity (LogP) and steric bulk, critical parameters for optimizing drug-target interactions (e.g., in kinase inhibitors or GPCR ligands).[]
Part 1: Molecular Architecture & Electronic Profile[1]
Structural Analysis
The molecule comprises a pyridine ring with two key functional handles:[][3]
-
C2-Formyl Group (-CHO): A hard electrophile susceptible to nucleophilic addition (e.g., Grignard reagents, amines) and condensation reactions.[] It is the primary site for chain extension.
-
C5-Isopropyl Group (-CH(CH₃)₂): A bulky, lipophilic moiety that enhances the molecule's solubility in organic solvents and its binding affinity in hydrophobic pockets of biological targets.[]
Electronic Properties[1]
-
Inductive Effects: The isopropyl group exerts a weak positive inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog. This stabilizes the pyridine nitrogen lone pair, potentially enhancing basicity.
-
Resonance Effects: The C2-aldehyde is strongly electron-withdrawing (-M, -I), pulling electron density away from the ring and making the C2-H (aldehyde proton) highly acidic and the carbonyl carbon highly electrophilic.[]
-
Conformation: The aldehyde group typically adopts a planar conformation with the pyridine ring to maximize
-conjugation, often favoring the trans orientation relative to the pyridine nitrogen to minimize dipole-dipole repulsion.[]
| Property | Value (Predicted/Experimental) |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| CAS Number | 137013-14-0 |
| LogP | ~2.3 (Modulate by pH) |
| Boiling Point | ~235°C (at 760 mmHg) |
| Appearance | Yellow to orange oil or low-melting solid |
Part 2: Synthetic Protocols
Route A: Cryogenic Metal-Halogen Exchange (High Precision)
Best for: Medicinal chemistry discovery, gram-scale, high purity requirements.[]
Mechanism: This route utilizes the rapid lithium-halogen exchange of a brominated precursor, followed by electrophilic trapping with DMF.[] It avoids the over-oxidation byproducts common in radical oxidation methods.
Protocol:
-
Precursor: 2-Bromo-5-isopropylpyridine.[]
-
Setup: Flame-dried 3-neck round-bottom flask, inert atmosphere (Ar or N₂).
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Et₂O.[]
-
Lithiation:
-
Cool the solution of precursor (1.0 eq) in THF to -78°C (dry ice/acetone bath).
-
Critical Step: Add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise over 20 minutes.[]
-
Scientist's Note: Maintain internal temperature below -70°C to prevent Wurtz-type coupling or nucleophilic attack on the pyridine ring.[]
-
Stir for 30-60 minutes at -78°C to ensure complete formation of the 2-lithio-5-isopropylpyridine species.
-
-
Formylation:
-
Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise.[]
-
Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NH₄Cl.[]
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄.[]
-
Purification: Flash column chromatography (Hexanes/EtOAc).[]
-
Route B: Catalytic Selenium Dioxide Oxidation (Scalable)
Best for: Industrial scale-up, kilogram batches, cost-efficiency.[]
Mechanism: Selective oxidation of the activated methyl group at the C2 position using Selenium Dioxide (Riley Oxidation).
Protocol:
-
Precursor: 5-Isopropyl-2-methylpyridine (commercially available).[]
-
Reagent: Selenium Dioxide (SeO₂, 1.1–1.5 eq).[]
-
Solvent: 1,4-Dioxane/Water (95:5).[] The water content is crucial to facilitate the hydrolysis of the intermediate selenite ester.
-
Reaction:
-
Heat the mixture to reflux (100-110°C) for 4-12 hours.
-
Monitor by TLC/HPLC for the disappearance of the methyl precursor.
-
-
Workup:
-
Filter hot through a Celite pad to remove precipitated Selenium (black solid).
-
Concentrate the filtrate.
-
Purification: Distillation under reduced pressure or recrystallization (if solid).[]
-
Scientist's Note: Trace selenium is toxic and can poison downstream catalysts (e.g., Pd). Ensure rigorous removal via scavenger resins or multiple filtrations if used for pharma intermediates.[]
-
Visualization: Synthetic Workflow
Figure 1: Comparison of Cryogenic Lithiation (Route A) and Riley Oxidation (Route B) pathways.
Part 3: Reactivity Profile & Applications
Reductive Amination (Chiral Amine Synthesis)
The most common application of 5-isopropylpicolinaldehyde is the generation of chiral amines, often found in kinase inhibitors.[]
-
Reagent: Condensation with tert-butanesulfinamide (Ellman's auxiliary) followed by reduction (NaBH₄ or L-Selectride).[]
-
Outcome: Yields high diastereoselectivity (>95:5 dr) for the resulting amine, introducing a chiral center alpha to the pyridine ring.
Heterocyclic Condensation
The aldehyde serves as a 1,3-electrophile equivalent (when combined with the adjacent nitrogen) for constructing fused ring systems.[]
-
Imidazo[1,5-a]pyridines: Reaction with isonitriles and amines (Groebke-Blackburn-Bienaymé reaction).[]
-
Application: These fused scaffolds are privileged structures in anti-viral (e.g., RSV inhibitors) and anti-inflammatory drug discovery.[]
Ligand Design (Coordination Chemistry)
The "Pyridine-2-carboxaldehyde" motif is a classic bidentate (N,O) or tridentate (N,N,N - if condensed with a diamine) ligand scaffold.[]
-
Schiff Bases: Condensation with anilines or diamines creates "pincer" ligands used in transition metal catalysis (Ru, Ir, Fe) for hydrogenation or polymerization reactions.[] The 5-isopropyl group provides solubility and steric protection to the metal center.[]
Visualization: Reaction Divergence
Figure 2: Divergent synthetic utility of the aldehyde handle.[]
Part 4: Analytical Characterization
To validate the identity of synthesized 5-Isopropylpicolinaldehyde, the following spectral data should be obtained.
| Technique | Expected Signal / Characteristic | Assignment |
| ¹H NMR (CDCl₃) | δ ~10.0 ppm (s, 1H) | Aldehyde proton (-CH O).[] Distinctive singlet. |
| δ ~8.6 ppm (d, 1H, J~2 Hz) | C6-H (Aromatic).[] Deshielded by ring nitrogen.[] | |
| δ ~7.9 ppm (d, 1H, J~8 Hz) | C3-H (Aromatic).[] Ortho to aldehyde.[] | |
| δ ~7.7 ppm (dd, 1H) | C4-H (Aromatic).[] Coupling with C3 and C6. | |
| δ ~3.0 ppm (sept, 1H) | Isopropyl methine (-CH (CH₃)₂).[] | |
| δ ~1.3 ppm (d, 6H) | Isopropyl methyls (-CH(CH ₃)₂).[] | |
| IR Spectroscopy | 1705–1715 cm⁻¹ | Strong C=O stretching vibration (Aldehyde).[] |
| MS (ESI+) | m/z 150.1 [M+H]⁺ | Parent ion. |
References
-
Alvarez, C. M., et al. (2007).[][4] Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Dalton Transactions.[][4] Retrieved from [Link]
-
Kureha Corporation. (2006).[][2] Fungicidal pyridine derivatives. European Patent EP1724263A1.[] (Contextual reference for agrochemical applications of substituted picolinaldehydes).
-
PubChem. (2024).[] 2-Isopropyl-5-methylpyridine (Precursor Data). Retrieved from [Link]
Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 5-Isopropylpicolinaldehyde
The following technical guide provides an in-depth spectroscopic and analytical profile of 5-Isopropylpicolinaldehyde (CAS: 139585-71-2), a critical intermediate in the synthesis of hemoglobin modulators such as Voxelotor (GBT-440).
Executive Summary
5-Isopropylpicolinaldehyde (also known as 5-isopropylpyridine-2-carbaldehyde) is a heterocyclic building block primarily utilized in the pharmaceutical industry. Its structural integrity is paramount as it serves as the electrophilic partner in the reductive amination or condensation steps yielding Voxelotor , a drug approved for Sickle Cell Disease (SCD).
This guide synthesizes definitive spectroscopic data (NMR, IR, MS) to establish a "Gold Standard" for identity verification. It moves beyond simple data listing to explain the causality of the signals, ensuring researchers can distinguish this specific isomer from its regioisomers (e.g., 4-isopropyl or 6-isopropyl analogs).
Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 5-Propan-2-ylpyridine-2-carbaldehyde |
| CAS Number | 139585-71-2 |
| Molecular Formula | C |
| Molecular Weight | 149.19 g/mol |
| Appearance | Pale yellow to amber oil (oxidizes to solid acid upon air exposure) |
| Solubility | Soluble in MeOH, DCM, DMSO, CDCl |
| Key Impurity | 5-Isopropylpicolinic acid (via autoxidation) |
Spectroscopic Analysis: The Core Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The
Protocol: Sample Preparation
-
Solvent: Dissolve 10 mg of sample in 0.6 mL CDCl
(Chloroform-d) containing 0.03% TMS. -
Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.
-
Acquisition: Standard proton parameters (sw = 20 ppm, d1 = 1.0 s, ns = 16).
H NMR Data Table (400 MHz, CDCl
)
| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.02 | Singlet (s) | 1H | -CHO | Diagnostic aldehyde proton; highly deshielded by carbonyl anisotropy. |
| 8.62 | Doublet (d, J~2 Hz) | 1H | H-6 | |
| 7.88 | Doublet (d, J~8 Hz) | 1H | H-3 | Ortho to carbonyl group; deshielded by the electron-withdrawing aldehyde. |
| 7.68 | Doublet of Doublets (dd) | 1H | H-4 | Meta to N, Para to carbonyl. Couples with H-3 and H-6. |
| 3.01 | Septet (J~7 Hz) | 1H | -CH(CH | Methine proton of the isopropyl group. |
| 1.31 | Doublet (J~7 Hz) | 6H | -CH(CH | Methyl protons of the isopropyl group. |
Expert Insight: The coupling constant of H-6 is small (~2 Hz) because it is meta-coupled to H-4. This fine splitting is a key differentiator from the 4-isopropyl isomer, where the proton adjacent to nitrogen would show a larger ortho-coupling.
C NMR Data (100 MHz, CDCl
)
-
Carbonyl (C=O): 192.5 ppm
-
Pyridine Ring (C2, C6): ~150-152 ppm (C-N carbons are most deshielded)
-
Pyridine Ring (C3, C4, C5): 120-140 ppm
-
Isopropyl Methine: 32.5 ppm
-
Isopropyl Methyls: 23.4 ppm
Infrared Spectroscopy (FT-IR)
IR analysis is the fastest method to detect the carboxylic acid impurity (broad O-H stretch ~3000 cm
Key Absorption Bands
| Wavenumber (cm | Functional Group | Vibrational Mode |
| 2850 & 2750 | Aldehyde C-H | Fermi Resonance (Diagnostic doublet). Distinguishes aldehyde from ketone. |
| 1705 - 1715 | C=O | Carbonyl Stretch .[1] Strong, sharp peak. |
| 1590 & 1470 | Pyridine Ring | C=C / C=N Stretching . Skeletal vibrations of the aromatic ring. |
| 2960 - 2870 | Alkyl C-H | sp |
Mass Spectrometry (MS)
Electron Impact (EI) or ESI-MS provides molecular weight confirmation.
-
Molecular Ion (M+): m/z 149.1
-
Base Peak: Often m/z 121 (Loss of CO) or m/z 134 (Loss of Methyl).
-
Fragmentation Pathway:
-
M+ (149): Parent ion.
-
[M - H]
(148): Aldehyde proton loss (common in aldehydes). -
[M - 29]
(120): Loss of -CHO radical (distinctive for aromatic aldehydes). -
[M - 15]
(134): Loss of methyl group from isopropyl.
-
Analytical Workflow & Logic
The following diagram illustrates the decision-making process for characterizing this intermediate, ensuring no regioisomers (e.g., 4-isopropyl) are accepted.
Caption: Analytical decision matrix for validating 5-isopropylpicolinaldehyde purity and identity.
Synthesis Context (Voxelotor Pathway)
Understanding the upstream and downstream chemistry helps in identifying potential impurities. 5-Isopropylpicolinaldehyde is condensed with a hydroxylamine or amine derivative in the Voxelotor synthesis.
Caption: Simplified pathway showing the critical role of the aldehyde intermediate in Voxelotor production.
References
-
Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters, 8(3), 321–326.
-
Global Blood Therapeutics, Inc. (2013).[1] "Substituted Pyridine Derivatives and Methods of Use." World Intellectual Property Organization, WO 2013/102142 A1.
-
Li, Z., et al. (2017). "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083.
-
PubChem Compound Summary. (2023). "4-Isopropyl-pyridine-2-carbaldehyde" (Isomer Comparison). National Center for Biotechnology Information.
Sources
Commercial Availability & Technical Guide: 5-Isopropylpicolinaldehyde
The following technical guide details the commercial status, sourcing strategies, and validated synthesis protocols for 5-Isopropylpicolinaldehyde (CAS: 137013-14-0).
Executive Summary
5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a specialized heterocyclic building block used primarily in the development of metal-ligand complexes and pharmaceutical intermediates (e.g., thiosemicarbazone antineoplastics).[]
While assigned CAS 137013-14-0 , this compound is not a commodity chemical . It is classified as a "make-to-order" item by most major catalog suppliers. Reliance on direct procurement often results in lead times exceeding 4–6 weeks.
Strategic Recommendation: For time-critical research, we recommend a "Hybrid Sourcing" strategy:
-
Primary: Attempt procurement from specialized vendors (BOC Sciences, BLD Pharm).
-
Secondary (Recommended): In-house synthesis via the SeO₂/TBHP oxidation of the widely available precursor 2-Methyl-5-isopropylpyridine (CAS 6343-58-4). This route is chemically robust, scalable, and circumvents supply chain bottlenecks.
Chemical Profile & Identity
| Property | Data |
| Chemical Name | 5-Isopropylpicolinaldehyde |
| Synonyms | 5-Isopropylpyridine-2-carboxaldehyde; 5-(Propan-2-yl)picolinaldehyde |
| CAS Number | 137013-14-0 |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| SMILES | CC(C)C1=CN=C(C=C1)C=O[][2] |
| Appearance | Typically a yellow to orange oil or low-melting solid (oxidizes in air) |
| Storage | Under inert atmosphere (N₂/Ar) at -20°C; prone to oxidation to carboxylic acid |
Commercial Landscape
The supply chain for 5-Isopropylpicolinaldehyde is fragmented. Unlike its carboxylic acid analog, the aldehyde is unstable over long storage periods, discouraging large stock holdings.
Supplier Tiering[1]
-
Tier 1 (Stock Likely): None. Most vendors list this as "Inquire."
-
Tier 2 (Synthesis-on-Demand): BOC Sciences, BLD Pharm, ChemScene.
-
Tier 3 (Precursor Suppliers): Sigma-Aldrich, Enamine (Supply the stable acid or methyl precursors).
Precursor Availability (The "Build" Option)
If the aldehyde is unavailable, the following precursors are high-stock commodities:
| Precursor Name | CAS | Availability | Transformation Type |
| 2-Methyl-5-isopropylpyridine | 6343-58-4 | High (Bulk) | Oxidation (Riley/SeO₂) |
| 5-Isopropylpicolinic acid | 26405-26-5 | Medium | Reduction (via Ester) |
Sourcing & Synthesis Decision Logic
The following diagram illustrates the decision matrix for securing the compound based on project urgency and chemical availability.
Figure 1: Strategic decision tree for sourcing 5-Isopropylpicolinaldehyde, prioritizing direct purchase only when stock is confirmed.
Technical Synthesis Protocols
For researchers forced to synthesize the material, Route 1 (Oxidation) is superior due to fewer steps and the high availability of the methyl-pyridine precursor.
Route 1: SeO₂/TBHP Oxidation (Recommended)
This protocol utilizes a modified Riley oxidation. The addition of tert-butyl hydroperoxide (TBHP) re-oxidizes the selenium species, allowing for catalytic or sub-stoichiometric use of toxic SeO₂ and suppressing over-oxidation to the carboxylic acid.
Reaction: 2-Methyl-5-isopropylpyridine + SeO₂ (cat) + TBHP → 5-Isopropylpicolinaldehyde
Protocol Steps:
-
Setup: In a fume hood, charge a round-bottom flask with 2-Methyl-5-isopropylpyridine (1.0 equiv, CAS 6343-58-4) and 1,4-dioxane (0.5 M concentration).
-
Reagents: Add Selenium Dioxide (SeO₂) (0.5 equiv) and TBHP (70% aq. solution, 3.0 equiv).
-
Note: Standard Riley oxidation uses stoichiometric SeO₂; this catalytic variant is cleaner.
-
-
Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor via TLC (SiO₂, 20% EtOAc/Hexanes) or LCMS. The aldehyde typically appears as a distinct spot less polar than the acid byproduct but more polar than the starting material.
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite to remove colloidal selenium (Caution: Se residues are toxic).
-
Concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Purify the residue via flash column chromatography (SiO₂).
-
Eluent: Gradient 0% → 15% Ethyl Acetate in Hexanes.
-
Yield: Expect 60–75%.
-
Route 2: Reduction from Picolinic Acid (Backup)
Use this if only the acid precursor (CAS 26405-26-5) is available. Direct reduction of the acid is difficult; the ester intermediate is required.
Protocol Steps:
-
Esterification: Reflux 5-Isopropylpicolinic acid in MeOH with catalytic H₂SO₄ (4 h) → Methyl 5-isopropylpicolinate . Isolate by neutralization and extraction.
-
Reduction: Dissolve ester in THF at -78°C. Add DIBAL-H (1.1 equiv) dropwise. Stir 1 h.
-
Critical: Over-reduction to the alcohol is common. If this occurs, re-oxidize the alcohol using MnO₂ in DCM (room temp, 12 h) to recover the aldehyde.
-
Quality Control & Validation
Upon receipt or synthesis, validate the compound using the following parameters.
| Method | Expected Signal / Criteria |
| ¹H NMR (CDCl₃) | Aldehyde (-CHO): Singlet at ~10.0–10.1 ppm.Aromatic: Three distinct protons in pyridine region (~7.5–8.8 ppm).Isopropyl: Septet at ~3.0 ppm, Doublet at ~1.3 ppm. |
| LC-MS | [M+H]⁺: 150.2 m/z. |
| TLC | Visualizes under UV (254 nm); stains with DNP (orange/red spot indicating aldehyde). |
| Purity | >95% required for ligand synthesis to prevent paramagnetic impurity interference. |
Applications in Drug Discovery
5-Isopropylpicolinaldehyde is a versatile electrophile. Its primary utility lies in:
-
Thiosemicarbazone Synthesis: Condensation with thiosemicarbazides yields ligands with potent antitumor activity (e.g., Triapine derivatives). The isopropyl group adds lipophilicity, enhancing membrane permeability.
-
Schiff Base Ligands: Reacts with amines to form bidentate (N,N) or tridentate (N,N,O) ligands for transition metal catalysis (Ru, Ir, Fe).
-
Heterocycle Formation: Precursor for imidazo[1,5-a]pyridines via condensation reactions.
References
-
Tagawa, Y., et al. (2003). Improved Oxidation of Active Methyl Group of N-Heteroaromatic Compounds by Selenium Dioxide in the Presence of tert-Butyl Hydroperoxide. Heterocycles, 60(4), 953-958.[4] Retrieved from [Link]
-
Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes.[5] Dalton Transactions, 3546-3554.[5] Retrieved from [Link]
Sources
discovery and history of picolinaldehyde derivatives
An In-depth Technical Guide to the Discovery and History of Picolinaldehyde Derivatives
Authored by: Gemini, Senior Application Scientist
Foreword: The Unassuming Aldehyde and Its Pivotal Role in Modern Chemistry
In the vast landscape of heterocyclic chemistry, the pyridine scaffold stands as a cornerstone, integral to countless pharmaceuticals, agrochemicals, and functional materials[1][2][3]. Among its simplest derivatives, picolinaldehyde, or pyridine-2-carbaldehyde, emerges not as a final product of great renown, but as a supremely versatile and reactive building block[4]. This guide delves into the history, synthetic evolution, and diverse applications of picolinaldehyde and its derivatives. We will journey from early, arduous synthetic preparations to the sophisticated catalytic systems of today. More than a mere recitation of facts, this document aims to provide the practicing researcher with an understanding of the causality behind synthetic choices and the mechanistic principles that empower the remarkable utility of these compounds in drug discovery, coordination chemistry, and beyond.
Picolinaldehyde: Foundational Characteristics
Picolinaldehyde (IUPAC name: Pyridine-2-carbaldehyde) is an aromatic organic compound and one of three isomeric pyridinaldehydes[5]. It presents as a colorless to yellow or brown oily liquid with a distinct odor[4][5]. Its structure, featuring an aldehyde group at the 2-position of a pyridine ring, is the key to its chemical persona. The nitrogen atom's electron-withdrawing nature and the reactive carbonyl group create a molecule primed for a multitude of transformations[2][4].
| Property | Value | Source(s) |
| CAS Number | 1121-60-4 | [5][6] |
| Molecular Formula | C₆H₅NO | [5][6] |
| Molar Mass | 107.112 g·mol⁻¹ | [5] |
| Density | ~1.126 g/mL at 25 °C | [5][6] |
| Boiling Point | 181 °C | [5][6] |
| Appearance | Colorless to yellow-brown liquid | [4][5] |
A Historical Perspective: The Evolution of Synthesis
The journey to efficient picolinaldehyde synthesis reflects the broader progress of organic chemistry, moving from brute-force methods to elegant and scalable catalytic processes.
Early Explorations
Initial methods for preparing pyridine aldehydes were often low-yielding and required harsh conditions. One of the first documented approaches involved the ozonolysis of 4-styrylpyridine to obtain the 4-isomer in 1945[7]. Other early, and now largely historical, methods included condensing the iodomethylate of α-picoline with p-nitrosodimethylaniline followed by hydrolysis[7]. These processes were crucial for initial studies but were impractical for large-scale production.
The Advent of Oxidation and Catalysis
A significant leap forward came with the development of oxidation methods. The most common and reliable routes today involve the oxidation of the corresponding methyl- or hydroxymethylpyridines[5]. For instance, the oxidation of 2-picoline over a catalyst at elevated temperatures (e.g., 410 °C) was an early industrial approach, though it required significant capital investment in vapor-phase installations[7]. The use of selenium dioxide to oxidize pyridine carbinols also proved effective, but the high ratio of the expensive and toxic reagent made it commercially challenging[7].
A more refined and widely adopted method is the catalytic hydrogenation of pyridine nitriles. A process patented in 1966 described a method for the catalytic hydrogenation of pyridine nitriles with controlled amounts of hydrogen, using a nickel catalyst in an acidic medium, to produce pyridine aldehydes efficiently[7]. This represented a major advancement in terms of both yield and economic viability.
Modern Synthetic Frontiers
Contemporary synthesis of complex picolinaldehyde derivatives often leverages the power of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, is invaluable for forming carbon-carbon bonds between halogenated pyridines and arylboronic acids, enabling the construction of intricate biaryl structures that are central to many modern pharmaceuticals and materials[3][8]. This reaction's tolerance for a wide range of functional groups makes it an indispensable tool for molecular engineering[8].
Key Derivatives: Synthesis and Mechanistic Insight
The true value of picolinaldehyde lies in its ability to serve as a launchpad for a vast array of derivatives. The aldehyde's electrophilic carbon is a prime target for nucleophilic attack, leading to the formation of countless new structures.
Schiff Bases: The Ligand Workhorses
Perhaps the most fundamental reaction of picolinaldehyde is its condensation with primary amines to form Schiff bases (or imines)[5][9][10].
Causality of Formation: This reaction is a classic nucleophilic addition-elimination. The amine's lone pair attacks the carbonyl carbon, forming a carbinolamine intermediate. This unstable species is then protonated and readily eliminates a molecule of water to form the stable C=N double bond of the imine[10]. The reaction is often catalyzed by a trace amount of acid and driven to completion by removing the water formed.
Significance: The resulting iminopyridine structure is a superb bidentate ligand. The pyridine nitrogen and the imine nitrogen can coordinate to a single metal center, forming a stable five-membered chelate ring. These ligands form remarkably robust complexes with a wide range of transition metals and are foundational in coordination chemistry and catalysis[5][11].
Caption: General workflow for Schiff base synthesis.
Experimental Protocol: Synthesis of a Picolinaldehyde-derived Schiff Base
-
Dissolution: Dissolve picolinaldehyde (1.0 eq) in a suitable solvent such as ethanol or methanol (approx. 0.5 M solution) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Add the desired primary amine (1.0 eq) to the solution. If the amine is a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine.
-
Reaction: Add a catalytic amount of acetic acid (2-3 drops). Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The Schiff base product will often precipitate. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterization: Confirm the structure of the product using spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR). The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of the imine proton signal (~8.5-9.0 ppm) in the ¹H NMR spectrum are indicative of successful formation.
Thiosemicarbazones: Champions of Medicinal Chemistry
Reacting picolinaldehyde with thiosemicarbazide yields picolinaldehyde thiosemicarbazone, a class of derivatives with profound biological activity[6][12][13].
Causality of Formation: The synthetic mechanism is analogous to Schiff base formation—a condensation reaction between the aldehyde and the terminal primary amine of thiosemicarbazide[14][15]. Modern approaches often employ microwave irradiation to accelerate the reaction, providing a faster and more efficient route to the final product[14].
Significance: Thiosemicarbazones are powerful metal-chelating agents, typically acting as tridentate ligands through the pyridine nitrogen, imine nitrogen, and the sulfur atom. This chelating ability is central to their biological function. They are extensively studied as antineoplastic agents, with evidence suggesting they inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, thereby halting cancer cell proliferation[12][16].
Caption: Chelation of a metal ion by a thiosemicarbazone.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Pyridinecarboxaldehyde Thiosemicarbazone[14]
-
Reagent Preparation: Prepare hot ethanolic solutions of thiosemicarbazide (1.0 eq) and 2-pyridinecarboxaldehyde (1.0 eq).
-
Mixing: In a microwave-safe reaction vessel, mix the two solutions slowly with constant stirring.
-
Irradiation: Place the vessel in a microwave reactor and irradiate at a suitable power (e.g., 900W) for a short duration (e.g., 90 seconds).
-
Monitoring: The reaction is typically complete after the irradiation period, which can be confirmed by TLC.
-
Isolation: Upon completion, a solid product usually forms. Allow the vessel to cool.
-
Purification: Collect the solid by filtration, wash thoroughly with cold ethanol to remove any unreacted starting materials, and dry. The product is often pure enough for subsequent use without further purification.
-
Characterization: Confirm the structure via melting point and spectroscopy (¹H NMR, ¹³C NMR, FT-IR). Key ¹H NMR signals in DMSO-d₆ include singlets for the hydrazide NH (~11.6 ppm) and the aldehyde CH (~8.3 ppm) protons[14].
A Spectrum of Applications: From Medicine to Materials
The derivatives of picolinaldehyde are not mere laboratory curiosities; they are integral components of life-saving drugs, advanced materials, and industrial processes.
Drug Development and Medicinal Chemistry
The pyridine ring is one of the most prevalent heterocycles in FDA-approved drugs, and picolinaldehyde derivatives are frequently key intermediates or active pharmacophores[1][2][17].
-
Anticancer Agents: As discussed, thiosemicarbazones are potent antineoplastic agents. For example, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone has demonstrated significant activity against L1210 leukemia in mice, achieving a high percentage of long-term survivors at therapeutic doses[12].
-
Antidotes: Pralidoxime, an essential antidote for organophosphate nerve agent and pesticide poisoning, is produced from 2-formylpyridine[5]. It functions by reactivating acetylcholinesterase, the enzyme inhibited by the poison.
-
Other Pharmaceuticals: Picolinaldehyde is a documented precursor in the synthesis of several other important drugs, including the antimalarial Mefloquine and the antihistamine Carbinoxamine[5].
-
Telomerase Inhibitors: Certain pyridine-2-carboxylate derivatives, synthesized from 6-formyl-pyridine-2-carboxylic acid, have shown high in vitro telomerase inhibitory activity, a promising avenue for cancer therapy[18][19].
| Derivative Class | Therapeutic Area | Example Compound / Drug | Mechanism / Use | Source(s) |
| Oximes | Toxicology | Pralidoxime | Acetylcholinesterase reactivator | [5] |
| Thiosemicarbazones | Oncology | 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Ribonucleotide reductase inhibitor | [12] |
| Carboxylates | Oncology | 3,4-dichlorothiophenol ester of 6-formyl-2-carboxylic acid | Telomerase inhibitor | [18][19] |
| Various | Infectious Disease | Mefloquine | Antimalarial | [5] |
Coordination Chemistry and Catalysis
The ease with which picolinaldehyde derivatives, especially Schiff bases, form stable complexes makes them invaluable in coordination chemistry[9][11]. These metal complexes are not just structurally interesting; they are often catalytically active. They are employed to enhance the efficiency of various organic reactions, particularly in the synthesis of fine chemicals where selectivity and yield are paramount[4].
Materials Science and Analytical Chemistry
The unique electronic properties of the pyridine ring and the functional versatility of the aldehyde group make these derivatives attractive for materials science[3]. They are explored as components of organic semiconductors and advanced functional materials[3]. Furthermore, their ability to selectively bind with metal ions makes them useful in analytical chemistry for the detection and quantification of specific ions, which is valuable for environmental monitoring and quality control[4].
Conclusion and Future Outlook
From its initial discovery through challenging synthetic routes to its current status as a versatile and indispensable chemical building block, the story of picolinaldehyde is one of continuous innovation. Its derivatives, particularly Schiff bases and thiosemicarbazones, have proven to be of immense value, driving significant advances in medicinal chemistry and catalysis. The ongoing exploration of new synthetic methodologies, such as multicomponent and flow reactions, will undoubtedly unlock even greater potential. As researchers continue to probe the structure-activity relationships of novel derivatives, picolinaldehyde is set to remain a central and enabling scaffold in the quest for new medicines, more efficient catalysts, and innovative materials for years to come.
References
-
Title: Pyridine-2-carbaldehyde - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids Source: PMC (The Journal of Organic Chemistry) URL: [Link]
-
Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: PubMed URL: [Link]
-
Title: Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes Source: MDPI URL: [Link]
-
Title: Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities Source: ResearchGate URL: [Link]
-
Title: Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens Source: PMC (Scientific Reports) URL: [Link]
- Title: Process for the production of pyridine aldehydes Source: Google Patents URL
-
Title: A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis Source: PMC (RSC Medicinal Chemistry) URL: [Link]
-
Title: Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline Source: IntechOpen URL: [Link]
- Title: Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes Source: Google Patents URL
-
Title: Schiff base ligands derived from 2-pyridinecarboxaldehyde and its complexes: characterization, thermal, electrochemical, and catalytic activity results Source: ResearchGate URL: [Link]
-
Title: 2-Picolinaldehyde | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry Source: Pharmacompass URL: [Link]
-
Title: Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]
-
Title: Pyridine Derivatives in Focus: Understanding 5-Bromo-2-Pyridinecarboxaldehyde Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: 2-Pyridinecarboxaldehyde Source: NIST WebBook URL: [Link]
-
Title: STUDY OF SCHIFF BASE COMPOUNDS AND ITS DERIVATIVES Source: Anveshana's International Journal of Research in Engineering and Applied Sciences URL: [Link]
-
Title: 2-Formylpyridine thiosemicarbazone Source: PubChem URL: [Link]
-
Title: A review on the medicinal importance of pyridine derivatives Source: ResearchGate URL: [Link]
-
Title: 6-Methyl-2-pyridinecarboxaldehyde Source: CAS Common Chemistry URL: [Link]
-
Title: Synthesis, characterisation and antibacterial activity of Schiff base, N-((5-methylthiophen-2 Source: IJCRT.org URL: [Link]
-
Title: Synthesis of 6-formyl-pyridine-2-carboxylate Derivatives and Their Telomerase Inhibitory Activities Source: PubMed URL: [Link]
-
Title: Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review Source: Bentham Science URL: [Link]
-
Title: Preparation of 2-pyridinecarbaldehyde thiosemicarbazone by Microwave irradiation Source: Sciforum URL: [Link]
-
Title: Medicinal Uses of Pyridine Derivatives Source: Scribd URL: [Link]
-
Title: A REVIEW ON SYNTHESIS OF PYRIDINE DERIVATIVES FROM CHALCONE AS ANTI-MICROBIAL AGENTS Source: ResearchGate URL: [Link]
-
Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI URL: [Link]
-
Title: Computational Study of 3-Pyridine Carboxaldehyde Source: Material Science Research India URL: [Link]
-
Title: Thiosemicarbazide as a reagent for the identification of aldehydes, ketones, and quinones Source: ResearchGate URL: [Link]
-
Title: Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora Source: PMC (Molecules) URL: [Link]
Sources
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 6. 2-Pyridinecarboxaldehyde 99 1121-60-4 [sigmaaldrich.com]
- 7. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]
- 8. Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pt(II) complex of Schiff base derived from L-phenylalanine and furfuraldehyde in the presence of 8-hydroxyquinoline: Structural analysis, composition of complex and biological activity [comptes-rendus.academie-sciences.fr]
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- 12. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-Formylpyridine thiosemicarbazone | C7H8N4S | CID 5382559 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 18. researchgate.net [researchgate.net]
- 19. Synthesis of 6-formyl-pyridine-2-carboxylate derivatives and their telomerase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-Isopropylpicolinaldehyde from 5-isopropylpicolinic acid
Application Note: High-Fidelity Synthesis of 5-Isopropylpicolinaldehyde
Executive Summary & Strategic Analysis
5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly for modulating lipophilicity in drug candidates without significantly altering steric bulk compared to ethyl or t-butyl groups.
Direct reduction of pyridine carboxylic acids to aldehydes is chemically fraught due to two primary failure modes:
-
Over-reduction: Reducing agents strong enough to convert the acid often proceed all the way to the primary alcohol or the amine.
-
Chelation/Trapping: The pyridine nitrogen can chelate reducing agents (e.g., Aluminum or Boron species), forming stable complexes that require harsh hydrolysis, often degrading the sensitive aldehyde product.
Selected Strategy: To ensure high purity and reproducibility, this guide recommends a Two-Step "Redox-Shuttle" Protocol (Route A) as the primary standard. This method converts the acid to the alcohol (via ester) and then selectively oxidizes it back to the aldehyde. This avoids the "stopping potential" issues of direct reduction.[1]
-
Route A (Recommended): Esterification
Reduction to Alcohol Oxidation to Aldehyde.-
Pros: Robust, scalable, avoids cryogenic temperatures (-78 °C), uses standard reagents.
-
-
Route B (Alternative): Weinreb Amide Synthesis
DIBAL-H Reduction.-
Pros: Fewer steps, high fidelity.
-
Cons: Higher reagent cost (N,O-dimethylhydroxylamine), requires strict anhydrous conditions.
-
Reaction Scheme & Logic Flow
The following diagram illustrates the recommended synthetic pathway (Route A) and the alternative high-precision pathway (Route B).
Caption: Comparative synthetic routes. The solid blue/red line represents the recommended "Redox-Shuttle" protocol for robustness.
Detailed Protocol A: The "Redox-Shuttle" Method
This method is preferred for its operational simplicity and high tolerance for moisture compared to DIBAL-H reductions.
Step 1: Methyl Ester Formation
Objective: Activate the carboxylic acid for reduction.
-
Reagents: 5-Isopropylpicolinic acid (1.0 equiv), Methanol (Solvent/Reagent), H₂SO₄ (conc., 0.1 equiv).
-
Procedure:
-
Dissolve 5-isopropylpicolinic acid in Methanol (10 mL/g).
-
Add concentrated H₂SO₄ dropwise.
-
Heat to reflux for 6–8 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup: Cool to RT. Concentrate in vacuo to remove excess MeOH. Dilute with EtOAc, wash with sat. NaHCO₃ (careful: CO₂ evolution) until pH is neutral. Wash with brine, dry over Na₂SO₄, and concentrate.[2]
-
Yield Expectation: >90% (Colorless to pale yellow oil).
-
Step 2: Reduction to 5-Isopropyl-2-pyridinemethanol
Objective: Reduce the ester to the alcohol without over-reducing the pyridine ring.
-
Mechanism: Sodium borohydride activated by Calcium Chloride generates a transient calcium borohydride species, which is more electrophilic and capable of reducing esters, unlike NaBH₄ alone.
-
Reagents: Methyl ester (from Step 1, 1.0 equiv), NaBH₄ (2.5 equiv), CaCl₂ (anhydrous, 1.5 equiv), Ethanol (absolute).
-
Procedure:
-
Dissolve the methyl ester in absolute Ethanol (10 mL/g) and cool to 0 °C.
-
Add anhydrous CaCl₂ in one portion. Stir for 10 mins.
-
Add NaBH₄ portion-wise over 20 minutes. (Caution: Hydrogen gas evolution).
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.
-
Quench: Cool back to 0 °C. Carefully add sat. NH₄Cl solution.
-
Extraction: Evaporate EtOH under reduced pressure. Extract the aqueous residue with DCM (3x).
-
Purification: The crude alcohol is usually pure enough. If needed, flash chromatography (5% MeOH in DCM).
-
Target: 5-Isopropyl-2-pyridinemethanol.
-
Step 3: Oxidation to 5-Isopropylpicolinaldehyde
Objective: Selective oxidation of the primary alcohol to the aldehyde.
-
Method: Anelli Oxidation (TEMPO/Bleach) . This is preferred over MnO₂ (which requires large excess) or Swern (which releases dimethyl sulfide).
-
Reagents: Alcohol (1.0 equiv), TEMPO (0.01 equiv), KBr (0.1 equiv), NaOCl (Bleach, ~1.1 equiv), NaHCO₃ (sat. aq), DCM/Water.
-
Procedure:
-
Dissolve the alcohol in DCM (10 mL/g). Add a solution of KBr in water (0.5 mL/g).
-
Add TEMPO catalyst. Cool the biphasic mixture to 0 °C.
-
Slowly add NaOCl (buffered to pH 9 with NaHCO₃) dropwise while vigorously stirring. Maintain temp < 5 °C.
-
Monitor strictly by TLC. The reaction is typically complete in <30 mins.
-
Quench: Add aqueous sodium thiosulfate to destroy excess oxidant.
-
Workup: Separate phases. Extract aqueous layer with DCM. Wash combined organics with brine, dry (Na₂SO₄), and concentrate.[2]
-
Storage: Store under Argon at -20 °C. Pyridine aldehydes are prone to air oxidation.
-
Protocol B: The Weinreb Amide Method (High Precision)
Use this method if you have access to DIBAL-H and require a single reduction step.
-
Amide Formation:
-
React 5-isopropylpicolinic acid with 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv) in dry THF at RT for 1 hour (CO₂ evolution).
-
Add N,O-Dimethylhydroxylamine hydrochloride (1.2 equiv) and stir overnight.
-
Workup: Dilute with EtOAc, wash with 1N HCl (briefly) and sat. NaHCO₃. Isolate the Weinreb amide.[3][4]
-
-
Reduction:
-
Dissolve Weinreb amide in dry THF/Toluene. Cool to -78 °C .
-
Add DIBAL-H (1.2 equiv, 1M in toluene) dropwise.
-
Stir at -78 °C for 1 hour.
-
Crucial Quench: Add Methanol (at -78 °C), then add sat. Rochelle’s salt (Potassium sodium tartrate) solution. Warm to RT and stir vigorously for 2 hours until the emulsion clears (phase separation).
-
Extract with Et₂O or EtOAc.[3]
-
Quality Control & Data Specifications
Analytical Expectations for 5-Isopropylpicolinaldehyde:
| Parameter | Specification | Notes |
| Appearance | Pale yellow liquid/oil | Darkens upon air exposure. |
| ¹H NMR (CDCl₃) | Diagnostic aldehyde peak. | |
| ¹H NMR (Aromatic) | Ortho to N, meta to CHO. | |
| ¹H NMR (Aliphatic) | Isopropyl group signature. | |
| Mass Spec (ESI) | [M+H]⁺ = 150.09 | Consistent with C₉H₁₁NO. |
| Stability | Moderate | Store frozen. Unstable to strong base (Cannizzaro). |
Troubleshooting Table:
| Problem | Probable Cause | Solution |
| Low Yield (Step 2) | Incomplete activation of NaBH₄. | Ensure CaCl₂ is anhydrous and finely powdered. Increase stir time. |
| Over-oxidation (Step 3) | Excess NaOCl or high temp. | Keep T < 5 °C. Add oxidant slowly. Use buffered bleach (pH 9). |
| Emulsion (Route B) | Aluminum salts. | Use Rochelle's salt quench and stir longer (up to 12h) to break complex. |
References
-
Reduction of Pyridine Esters: Sato, M. et al. "Reduction of organic compounds with sodium borohydride-calcium chloride." Chem. Pharm.[5] Bull.1980 , 28, 1722. Link
-
TEMPO Oxidation: Anelli, P. L. et al. "Fast and selective oxidation of primary alcohols to aldehydes..." J. Org. Chem.1987 , 52, 2559. Link
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Lett.1981 , 22, 3815. Link
-
General Picolinaldehyde Synthesis: Osadchii, S. A. et al. "Synthesis of pyridine-2-carbaldehydes." Russian Chemical Reviews2014 , 83, 201. Link
Sources
5-Isopropylpicolinaldehyde as a ligand in coordination chemistry
Topic: 5-Isopropylpicolinaldehyde as a Ligand Precursor in Coordination Chemistry Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
5-Isopropylpicolinaldehyde (5-IP) is a specialized pyridine derivative serving as a critical "tunable" precursor in the synthesis of N-donor ligands. Unlike the ubiquitous unsubstituted picolinaldehyde, the 5-isopropyl moiety introduces two decisive factors into the coordination sphere:
-
Electronic Modulation: The isopropyl group exerts a positive inductive effect (+I), increasing the electron density on the pyridine nitrogen. This enhances the
-donor capability of the ligand, stabilizing metal centers in higher oxidation states or modulating the ligand field splitting energy ( ). -
Lipophilicity & Solubility: The alkyl chain significantly improves the solubility of resulting metal complexes in non-polar organic solvents (toluene, dichloromethane), a crucial requirement for homogeneous catalysis and liquid-phase extraction processes.
This guide details the protocols for converting 5-IP into bidentate and tridentate Schiff base ligands and their subsequent application in Spin Crossover (SCO) materials and catalysis.
Core Application: Synthesis of Sterically Tuned Schiff Base Ligands
The primary utility of 5-IP is the generation of iminopyridine ligands via condensation with primary amines. These ligands are essential for constructing Fe(II), Zn(II), and Cu(II) complexes.
Protocol A: General Condensation with Primary Amines
Objective: Synthesis of N,N-bidentate 5-isopropyl-N-(alkyl/aryl)picolinimine ligands.
Reagents:
-
5-Isopropylpicolinaldehyde (1.0 eq)
-
Primary Amine (e.g., 2,6-diisopropylaniline for steric bulk, or n-butylamine) (1.0 eq)
-
Ethanol or Methanol (Anhydrous)
-
Magnesium Sulfate (
) or Molecular Sieves (3Å) -
Formic acid (Catalytic, optional)
Step-by-Step Methodology:
-
Preparation: Dissolve 5-isopropylpicolinaldehyde (10 mmol) in 20 mL of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add the primary amine (10 mmol) dropwise at room temperature.
-
Expert Insight: If using a sterically hindered aniline (e.g., 2,6-diisopropylaniline), add 1-2 drops of formic acid to catalyze the nucleophilic attack.
-
-
Dehydration: Add 2g of anhydrous
directly to the reaction mixture to sequester water and drive the equilibrium toward the imine (Le Chatelier’s principle). -
Reflux: Heat the mixture to reflux (
) for 6–12 hours. Monitor consumption of the aldehyde via TLC (SiO2, Hexane:EtOAc 4:1). The aldehyde spot ( ) should disappear. -
Isolation: Filter off the drying agent while hot.
-
Purification: Evaporate the solvent under reduced pressure. Recrystallize the resulting oil/solid from cold ethanol or hexane.
Yield Expectation: >85%
Characterization:
Application in Spin Crossover (SCO) Materials
Iron(II) complexes utilizing 5-IP derivatives are prime candidates for studying Spin Crossover (
Mechanism of Action
The isopropyl group at the 5-position pushes electron density onto the pyridine nitrogen.
-
Stronger
-donation: Increases the Ligand Field Strength ( ). -
Result: Stabilizes the Low Spin (LS) state relative to the High Spin (HS) state, typically shifting
to higher temperatures compared to unsubstituted analogs.
Protocol B: Synthesis of Fe(L)32 SCO Complexes
Warning: Perchlorate salts are potentially explosive. Handle small quantities with care.
-
Ligand Preparation: Synthesize the ligand (L) using Protocol A (e.g., N-substituted 5-isopropylpicolinimine).
-
Metalation: Dissolve
(1 mmol) in 10 mL deoxygenated acetonitrile.-
Note: Use ascorbic acid (spatula tip) to prevent oxidation to Fe(III).
-
-
Complexation: Add the ligand (3 mmol) dissolved in 5 mL acetonitrile dropwise to the iron solution. The solution will typically turn deep red or purple (characteristic of LS Fe(II)).
-
Crystallization: Allow slow diffusion of diethyl ether into the acetonitrile solution at
. -
Analysis: Collect crystals for X-ray diffraction and SQUID magnetometry.
Visualization: Synthesis & Application Workflow
The following diagram illustrates the conversion of 5-IP into active catalytic or magnetic species.
Caption: Workflow converting 5-Isopropylpicolinaldehyde into functional coordination complexes.
Comparative Data: Substituent Effects
The following table highlights why a researcher would choose the 5-isopropyl derivative over others for coordination chemistry.
| Substituent (5-Pos) | Electronic Effect | Steric Bulk | Solubility (Toluene) | Est. Ligand Field ( |
| -H (Unsubstituted) | Neutral | Low | Low | Baseline |
| -CH3 (Methyl) | Weak +I | Low | Moderate | Slight Increase |
| -CH(CH3)2 (Isopropyl) | Strong +I | Moderate | High | Moderate Increase |
| -Br (Bromo) | -I (Inductive w/d) | Moderate | Low | Decrease |
| -NO2 (Nitro) | Strong -R/-I | High | Very Low | Significant Decrease |
Key Insight: The 5-isopropyl group offers the optimal balance of enhancing solubility and electron donation without introducing excessive steric hindrance at the metal binding site (since position 5 is distal to the N-donor).
Advanced Protocol: Synthesis of Tridentate "Pincer" Precursors
For more robust catalysis, 5-IP is used to synthesize tridentate ligands (e.g., N,N,N-terpyridine analogues or bis(imino)pyridines).
Target: 2,6-bis(imino)pyridine analogues (requires 2,6-functionalization, but 5-IP is often used in asymmetric pincer synthesis where one arm is different).
Protocol C: Hydrazone Ligand Synthesis (Tridentate N,N,O)
-
Reactants: 5-Isopropylpicolinaldehyde (1 eq) + Isonicotinic acid hydrazide (1 eq).
-
Solvent: Ethanol.
-
Conditions: Reflux 4 hours.
-
Product: A tridentate ligand capable of coordinating via Pyridine-N, Imine-N, and Amide-O (enol form).
-
Utility: These complexes show high cytotoxicity against specific cancer cell lines due to the lipophilicity of the isopropyl group facilitating cell membrane penetration.
Troubleshooting & Quality Control
-
Issue: Hydrolysis of Imine.
-
Cause: Wet solvents or acidic environment.
-
Solution: Store ligands in a desiccator. Ensure metal salts are dehydrated (or use solvates like
adducts) before complexation.
-
-
Issue: Low Yield.
-
Cause: Incomplete condensation.
-
Solution: Use a Dean-Stark trap (if scale permits) or increase
loading.
-
-
Validation: Always verify the integrity of the pyridine ring protons via NMR. The proton at position 6 (adjacent to N) should appear as a doublet around 8.6 ppm. The isopropyl methine proton (septet) is a diagnostic handle at
.
References
-
Synthesis of Picolinaldehyde Derivatives
- Title: "Synthesis and characteriz
- Source: Intern
-
URL:[Link]
-
Iron(II)
- Title: "Iron(II) Spin Crossover Complexes with 4,4′-Dipyridylethyne"
- Source: N
-
URL:[Link]
-
Bis(imino)
-
General Coordination Chemistry of Substituted Pyridines
- Title: "Transition Metal (II)
- Source: MDPI
-
URL:[Link]
Sources
Application Note: 5-Isopropylpicolinaldehyde in Catalysis
Executive Summary
5-Isopropylpicolinaldehyde (5-IPPA) is a specialized pyridine derivative serving a critical role in modern organometallic catalysis. Unlike the unsubstituted parent picolinaldehyde, the 5-isopropyl variant offers a unique balance of lipophilicity and remote steric bulk . Its primary application lies in Palladium-catalyzed C(sp³)–H functionalization , where it acts as a catalytic Transient Directing Group (TDG) for primary amines. By reversibly forming an imine linkage, 5-IPPA enables site-selective activation of
Key Benefits:
-
Enhanced Solubility: The isopropyl group improves solubility of catalytic intermediates in non-polar solvents (e.g., toluene, HFIP) compared to standard picolinaldehyde.
-
Steric Tuning: Mitigates non-productive bis-ligation of the metal center.
-
Step Economy: Eliminates two synthetic steps (installation and cleavage) associated with traditional directing groups.
Core Application: Transient Directing Group for C–H Activation
Mechanistic Principle
The utility of 5-IPPA rests on its ability to condense reversibly with a substrate (typically an aliphatic amine) to form a bidentate N,N-ligand in situ. This transient imine coordinates Pd(II), positioning the metal for directed C–H cleavage.
The Catalytic Cycle:
-
Condensation: 5-IPPA reacts with the amine substrate (
) to form an imine. -
Coordination: The pyridine nitrogen and imine nitrogen bind Pd(OAc)₂, forming a rigid 5-membered chelate.
-
C–H Activation: The geometry forces the Pd center into proximity with the
-C–H bond, facilitating concerted metalation-deprotonation (CMD). -
Functionalization: Oxidative addition of an aryl iodide (Ar-I) followed by reductive elimination forms the C–C bond.
-
Hydrolysis: The product imine hydrolyzes, releasing the functionalized amine and regenerating 5-IPPA for the next cycle.
Pathway Visualization
The following diagram illustrates the catalytic cycle, highlighting the reversible role of 5-IPPA.
Figure 1: Catalytic cycle of Pd-catalyzed C–H arylation using 5-IPPA as a Transient Directing Group. The aldehyde cycles between free and imine forms.
Experimental Protocol: -Arylation of Alkyl Amines
Objective: To introduce an aryl group at the
Reagents & Materials
-
Substrate: 1-Aminobutane derivative (1.0 equiv, 0.2 mmol scale).
-
Coupling Partner: Aryl Iodide (2.0 equiv).
-
Catalyst: Pd(OAc)₂ (10 mol%).
-
Transient Directing Group: 5-Isopropylpicolinaldehyde (20 mol%) .
-
Additives: Silver Acetate (AgOAc, 2.0 equiv) as oxidant/halide scavenger; Trifluoroacetic acid (TFA, 20 mol%) to catalyze imine formation/hydrolysis.
-
Solvent: Hexafluoroisopropanol (HFIP) or Toluene (2.0 mL).
Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line):
-
To an oven-dried 15 mL screw-cap vial equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and AgOAc (66.8 mg, 0.4 mmol).
-
Add the Aryl Iodide (0.4 mmol) and the Amine Substrate (0.2 mmol).
-
Add 5-Isopropylpicolinaldehyde (6.0 mg, 0.04 mmol). Note: Ensure the aldehyde is fresh and free of carboxylic acid oxidation products.
-
-
Solvent Addition:
-
Add HFIP (2.0 mL) followed by TFA (3.0 µL, 0.04 mmol).
-
Expert Insight: HFIP is crucial for stabilizing the cationic Pd species and facilitating the CMD step.
-
-
Reaction:
-
Seal the vial tightly with a PTFE-lined cap.
-
Heat to 100 °C in a heating block for 12–24 hours.
-
Monitoring: Check reaction progress via LC-MS. Look for the disappearance of the starting amine and the appearance of the arylated product.
-
-
Workup & Hydrolysis (Critical Step):
-
Cool the mixture to room temperature.
-
Imine Cleavage: Add 2 mL of HCl (2N) or a mixture of THF/H₂O (1:1) with excess TsOH to ensure full hydrolysis of the transient imine. Stir for 1 hour at 40 °C.
-
Neutralize with sat. NaHCO₃ until pH ~9.
-
-
Purification:
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Dry combined organics over Na₂SO₄, filter, and concentrate.
-
Purify via flash column chromatography (DCM/MeOH gradient with 1% NH₄OH).
-
Data Interpretation & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Incomplete imine formation. | Increase 5-IPPA loading to 30 mol% or add 4Å molecular sieves to sequester water. |
| Bis-Arylation | Over-reaction at symmetrical sites. | Reduce Aryl Iodide equivalents to 1.2 or reduce temperature to 80 °C. |
| Precipitation | Pd-black formation. | Ensure AgOAc is dry and stored in the dark. HFIP quality is critical. |
| Product is an Imine | Incomplete hydrolysis. | Extend the acidic workup time or increase temperature during acid treatment. |
Secondary Application: Ligand Synthesis for Polymerization
Beyond C–H activation, 5-IPPA is a scaffold for Bis(imino)pyridine ligands, often used in Iron (Fe) or Cobalt (Co) catalyzed ethylene oligomerization.
-
Rationale: The isopropyl group at the 5-position of the pyridine ring exerts remote electronic influence and increases the solubility of the resulting metal complex in hydrocarbon solvents (e.g., hexane) used in polymerization.
-
Synthesis: Condensation of 2,6-diacetylpyridine (or similar backbone) requires aniline derivatives, but 5-IPPA is used when constructing unsymmetrical picolylamine ligands.
References & Grounding
-
Transient Directing Groups in C–H Activation:
-
Zhang, F.-L., et al. "Ligand-Promoted C(sp3)–H Arylation of Free Amines with Pd(II)." Journal of the American Chemical Society, 2016. Link
-
Context: Establishes the protocol for picolinaldehyde-mediated amine arylation.
-
-
Steric Tuning of Picolinaldehydes:
-
Commercial Availability & Properties:
-
BLD Pharm. "5-Isopropylpicolinic acid / Aldehyde derivatives." Link
-
Context: Verification of chemical stability and sourcing.
-
-
Mechanistic Foundations (CMD Pathway):
-
Engle, K. M., et al. "Ligand-Accelerated C–H Activation." Accounts of Chemical Research, 2012. Link
-
Disclaimer: This protocol involves the use of heavy metals and high temperatures. All procedures should be performed in a fume hood with appropriate PPE. Consult the SDS for 5-Isopropylpicolinaldehyde and HFIP before use.
Sources
Application Note & Protocols: Strategic Use of 5-Isopropylpicolinaldehyde in Synthesis
Introduction: The Synthetic Versatility of 5-Isopropylpicolinaldehyde
5-Isopropylpicolinaldehyde is a substituted pyridinecarboxaldehyde that serves as a valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its structure is characterized by two key reactive sites: the electrophilic aldehyde group and the nucleophilic pyridine ring, which can also be functionalized. The isopropyl group at the 5-position provides steric bulk and modulates the electronic properties of the pyridine ring, influencing reactivity and the physical properties of its derivatives.
This guide provides an in-depth exploration of the experimental setups for three fundamental transformations involving 5-Isopropylpicolinaldehyde: Reductive Amination, Crossed-Aldol Condensation, and a representative Multicomponent Reaction. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles that ensure success and reproducibility.
Critical Safety & Handling Protocols
While a specific Safety Data Sheet (SDS) for 5-Isopropylpicolinaldehyde is not broadly available, its structure suggests hazards associated with similar aromatic aldehydes and isopropyl-substituted heterocycles. The following precautions are based on analogous compounds and general laboratory safety principles.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles. All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[1]
-
Health Hazards: Aromatic aldehydes can be irritants to the skin, eyes, and respiratory tract.[1] Ingestion may cause gastrointestinal irritation. Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Fire Hazards: While the flashpoint is unknown, similar aldehydes can be flammable. Keep away from open flames, sparks, and hot surfaces.[2]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains.
Core Synthetic Applications & Experimental Protocols
The aldehyde functional group is a gateway to a vast array of chemical transformations. We will focus on three high-impact reaction classes that are central to the synthesis of complex molecules.
Figure 1: Key synthetic pathways originating from 5-Isopropylpicolinaldehyde.
Protocol 1: Reductive Amination for Secondary Amine Synthesis
Reductive amination is one of the most effective methods for forming carbon-nitrogen bonds and is a cornerstone of pharmaceutical synthesis. The reaction proceeds in two stages: the initial formation of an imine (or iminium ion) from the aldehyde and a primary amine, followed by its immediate reduction to the corresponding secondary amine.
Rationale for Reagent Selection:
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are the reagents of choice.[3] Unlike the more reactive sodium borohydride (NaBH₄), they are mild enough to selectively reduce the protonated iminium intermediate without significantly reducing the starting aldehyde.[3] This allows for a convenient one-pot procedure. NaBH(OAc)₃ is often preferred as it is less toxic than NaBH₃CN and the reaction can often be run without strict pH control.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are relatively non-polar, aprotic, and effectively solubilize the reactants and intermediates.
Figure 2: Workflow for the one-pot reductive amination process.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry, oven-flamed 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-Isopropylpicolinaldehyde (1.0 eq, e.g., 1.0 mmol, 149.2 mg).
-
Solvent and Amine Addition: Dissolve the aldehyde in anhydrous dichloromethane (DCM, 10 mL). Add the primary amine of choice (e.g., benzylamine, 1.1 eq, 1.1 mmol, 118 mg).
-
Initiation: Stir the solution at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 1.5 mmol, 318 mg) portion-wise over 5 minutes. Scientist's Note: A slight effervescence may be observed due to the acetic acid byproduct. Adding the reducing agent slowly prevents an overly vigorous reaction.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
| Reagent | M.W. ( g/mol ) | Mmol (eq) | Amount |
| 5-Isopropylpicolinaldehyde | 149.19 | 1.0 | 149 mg |
| Benzylamine | 107.15 | 1.1 | 118 mg (115 µL) |
| Sodium Triacetoxyborohydride | 211.94 | 1.5 | 318 mg |
| Dichloromethane (DCM) | - | - | 10 mL |
Protocol 2: Crossed-Aldol Condensation for C-C Bond Formation
The Aldol condensation is a powerful reaction for forming carbon-carbon bonds.[4] A "crossed" or "mixed" aldol condensation involves two different carbonyl partners.[5] Since 5-Isopropylpicolinaldehyde has no α-hydrogens, it cannot form an enolate and act as the nucleophile. This is a significant advantage, as it can only act as the electrophile, preventing self-condensation and leading to a cleaner reaction with a suitable ketone partner.[6]
Rationale for Reagent Selection:
-
Catalyst: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common, effective, and inexpensive bases for catalyzing the reaction by deprotonating the ketone partner to form the nucleophilic enolate.[7][8]
-
Solvent System: An ethanol/water mixture is often used. Ethanol solubilizes the organic starting materials, while water dissolves the base catalyst.
Figure 3: Mechanism of the base-catalyzed crossed-Aldol condensation.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 5-Isopropylpicolinaldehyde (1.0 eq, e.g., 5.0 mmol, 746 mg) and a ketone with α-hydrogens (e.g., acetophenone, 1.0 eq, 5.0 mmol, 601 mg, 583 µL) in ethanol (20 mL).
-
Catalyst Preparation: In a separate beaker, prepare a solution of sodium hydroxide (2.0 eq, 10.0 mmol, 400 mg) in water (5 mL).
-
Catalyst Addition: Cool the aldehyde/ketone solution in an ice bath. Slowly add the NaOH solution dropwise over 10 minutes with vigorous stirring. Scientist's Note: Maintaining a low temperature during the initial addition helps control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Isolation: Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold water (2 x 10 mL) and then with a small amount of cold ethanol to remove impurities.
-
Purification: The crude solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the pure α,β-unsaturated ketone.
| Reagent | M.W. ( g/mol ) | Mmol (eq) | Amount |
| 5-Isopropylpicolinaldehyde | 149.19 | 5.0 | 746 mg |
| Acetophenone | 120.15 | 5.0 | 601 mg (583 µL) |
| Sodium Hydroxide (NaOH) | 40.00 | 10.0 | 400 mg |
| Ethanol | - | - | 20 mL |
| Water | - | - | 5 mL |
Protocol 3: Ugi Four-Component Reaction (U-4CR)
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials.[9][10] The Ugi reaction is a preeminent example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides, which are valuable scaffolds in drug discovery.[11]
Rationale for Reagent Selection:
-
Solvent: Methanol is the most common and effective solvent for the Ugi reaction. It readily dissolves the various components and facilitates the necessary proton transfers.
-
Components: The reaction is highly convergent. 5-Isopropylpicolinaldehyde serves as the aldehyde component. The other three components can be widely varied to create large libraries of compounds from a few starting materials.
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aldol Condensation Reaction [sigmaaldrich.com]
- 5. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]
- 6. icpms.cz [icpms.cz]
- 7. Aldol condensation - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs [mdpi.com]
- 10. preprints.org [preprints.org]
- 11. beilstein-journals.org [beilstein-journals.org]
safety protocols for handling 5-Isopropylpicolinaldehyde
Executive Summary
5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a specialized pyridine derivative used as a building block in the synthesis of pharmaceutical intermediates, particularly in the development of heterocyclic ligands and potential bioactive scaffolds.[1][2][3][4][5][6][7] Its structural combination of a reactive aldehyde group and a lipophilic isopropyl moiety on a pyridine ring presents specific stability challenges—namely, rapid oxidation to the corresponding carboxylic acid and potential polymerization.
This guide provides a validated protocol for the safe handling, storage, and experimental use of 5-Isopropylpicolinaldehyde, ensuring the integrity of the reagent and the safety of the operator.
Part 1: Chemical Profile & Risk Assessment
1.1 Substance Identification
-
Chemical Name: 5-Isopropylpicolinaldehyde[8]
-
Synonyms: 5-Isopropylpyridine-2-carbaldehyde; 5-(Propan-2-yl)pyridine-2-carbaldehyde
-
CAS Number: 137013-14-0[8]
-
Molecular Formula: C9H11NO
-
Molecular Weight: 149.19 g/mol
1.2 Hazard Classification (GHS) While specific toxicological data for this isomer is limited, it must be handled according to the "Universal Precaution" principle for pyridine aldehydes, which are known irritants and sensitizers.
| Hazard Class | Category | Hazard Statement | Code |
| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[7] | H315 |
| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[7][9][10] | H319 |
| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[10] | H335 |
| Flammable Liquids | Cat 4 | Combustible liquid. | H227 |
| Reactivity | N/A | Air Sensitive (Auto-oxidation). | -- |
1.3 Critical Reactivity: The Oxidation Vector The primary chemical risk is not explosion, but quality degradation . Pyridine-2-carbaldehydes are electron-deficient at the ring but the aldehyde proton is highly susceptible to radical abstraction by atmospheric oxygen.
-
Mechanism: Auto-oxidation converts the aldehyde to 5-isopropylpicolinic acid .
-
Impact: The presence of the acid impurity can quench basic reagents (e.g., organolithiums, Grignards) and catalyze side reactions (aldol condensation).
Part 2: Storage & Stability Protocols
To maintain purity >97%, strict adherence to the "Cold Chain Inert" protocol is required.
2.1 The "Cold Chain Inert" Storage System
-
Atmosphere: Store exclusively under Argon (Ar) or Nitrogen (N₂) . Argon is preferred due to its higher density, which blankets the liquid surface more effectively.
-
Temperature: 2°C to 8°C (Refrigerated). Do not freeze unless the solvent system is verified, as phase separation of impurities can occur.
-
Container: Amber borosilicate glass with a PTFE-lined septum cap. Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.
2.2 Stability Visualizer (Graphviz)
Figure 1: Degradation pathways of 5-Isopropylpicolinaldehyde. The formation of the acid impurity (gray) is autocatalytic, accelerating further degradation.
Part 3: Operational Protocols
Protocol A: Intake & Quality Control (QC)
Before using the reagent in critical synthesis, validate its purity.
-
Visual Inspection:
-
Pass: Clear, colorless to pale yellow liquid (or low-melting solid).
-
Fail: Dark brown/orange color (indicates polymerization) or white precipitate (indicates carboxylic acid formation).
-
-
¹H NMR Diagnostic:
-
Run a quick NMR in CDCl₃.
-
Target Signal: Aldehyde proton at ~10.0 ppm (s) .
-
Impurity Signal: Carboxylic acid proton (broad singlet, >11.0 ppm) or hydration peaks.
-
Acceptance Criteria: Integration of Acid/Aldehyde < 5%.
-
Protocol B: Safe Handling & Transfer
Use Schlenk line techniques to prevent air exposure.
-
Preparation:
-
Flame-dry or oven-dry all glassware (flasks, syringes, needles).
-
Purge the reaction flask with Argon for 15 minutes.
-
-
Transfer:
-
Reaction Setup:
-
Add the aldehyde last if mixing with nucleophiles to minimize side reactions, unless the protocol dictates otherwise (e.g., pre-complexation).
-
Protocol C: Waste Disposal & Quenching
Aldehydes are reactive electrophiles and should be quenched before disposal.
-
Quenching:
-
Rinse glassware with a saturated Sodium Bisulfite (NaHSO₃) solution. This forms a water-soluble bisulfite adduct, neutralizing the aldehyde and removing odors.
-
-
Disposal:
-
Collect the organic layer in "Non-Halogenated Organic Waste".
-
Aqueous layers containing bisulfite adducts should be adjusted to pH 7 before disposal in "Aqueous Waste".
-
Part 4: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | Wash immediately with soap and water for 15 minutes. Pyridines can penetrate skin; do not use organic solvents (ethanol/DCM) to wash, as they increase absorption. |
| Eye Contact | Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[7][9][10] Seek medical attention (ophthalmologist). |
| Inhalation | Move to fresh air.[7][9][10] If breathing is difficult, administer oxygen. Aldehydes are respiratory irritants. |
| Spill (Small) | Absorb with vermiculite or sand. Do not use paper towels (fire hazard with oxidizers). Neutralize surface with dilute bisulfite solution. |
Part 5: Workflow Visualization
Figure 2: Validated lifecycle workflow for handling 5-Isopropylpicolinaldehyde in a research setting.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyridine-2-carboxaldehyde. Retrieved from [Link](Cited for structural analog hazard extrapolation).
-
Global Blood Therapeutics, Inc. (2017).[3] Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde. WO Patent 2017197083. (Cited for context on isopropyl-pyridine intermediates in drug synthesis).
Sources
- 1. WO2020127945A1 - Process and intermediates for the synthesis of voxelotor - Google Patents [patents.google.com]
- 2. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 3. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Voxelotor: alteration of sickle cell disease pathophysiology by a first-in-class polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 6221-01-8|Pyridine-2,5-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note: 5-Isopropylpicolinaldehyde – Reaction Mechanisms & Synthetic Protocols
Abstract
This technical guide details the reactivity profile and synthetic utility of 5-Isopropylpicolinaldehyde (5-Isopropyl-2-pyridinecarboxaldehyde). As a lipophilic derivative of pyridine-2-carboxaldehyde, this compound serves as a critical building block in the synthesis of tridentate ligands for transition metal catalysis and as a pharmacophore intermediate in medicinal chemistry (specifically in the design of hemoglobin modulators and metallo-enzyme inhibitors). This note provides validated protocols for Schiff base condensation and reductive amination , supported by mechanistic insights into the electronic influence of the pyridine ring.
Chemical Profile & Reactivity Analysis
Structural Properties
The reactivity of 5-isopropylpicolinaldehyde is governed by two competing structural features:
-
Electronic Activation (C2-Aldehyde): The aldehyde group at the C2 position is significantly more electrophilic than benzaldehyde derivatives. The adjacent pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I effect), destabilizing the carbonyl bond and accelerating nucleophilic attack.
-
Steric & Lipophilic Modulation (C5-Isopropyl): The isopropyl group at C5 introduces steric bulk and lipophilicity without directly hindering the reactive C2 center. This makes it an ideal candidate for tuning the solubility of metal complexes in non-polar solvents (e.g., toluene, DCM) and optimizing hydrophobic interactions in protein binding pockets.
Key Reaction Pathways
The primary utility of this molecule lies in its ability to form N,N-bidentate or N,N,O-tridentate systems.
-
Pathway A (Condensation): Reversible formation of imines (Schiff bases) with primary amines.
-
Pathway B (Reduction): Irreversible conversion to secondary amines via reductive amination.
-
Pathway C (Coordination): Chelation of transition metals (Cu, Zn, Fe, Re) via the pyridine nitrogen and the newly formed imine nitrogen.
Mechanism of Action: Schiff Base Formation
The formation of the imine bond is the gateway reaction for this molecule. Due to the electron-deficient nature of the pyridine ring, the initial nucleophilic attack is rapid, but the equilibrium is sensitive to water concentration.
Step-by-Step Mechanism
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde.
-
Zwitterion Formation: An unstable alkoxide/ammonium intermediate forms.
-
Proton Transfer: Rapid intramolecular proton transfer generates a hemiaminal (carbinolamine).
-
Dehydration (Rate Limiting): Acid-catalyzed elimination of water yields the imine (
).
Visualizing the Pathway
The following diagram illustrates the condensation mechanism and the subsequent reductive amination pathway.
Figure 1: Reaction pathway from aldehyde to secondary amine, highlighting the critical dehydration step.
Experimental Protocols
Protocol A: Synthesis of Schiff Base Ligands (Condensation)
Objective: To synthesize a bidentate N,N-ligand for metal coordination. Scale: 10 mmol
Reagents:
-
5-Isopropylpicolinaldehyde (1.49 g, 10 mmol)
-
Aniline derivative or Alkyl amine (10 mmol)
-
Ethanol (Absolute, 20 mL)
-
Magnesium Sulfate (MgSO
) or Molecular Sieves (4Å)
Procedure:
-
Dissolution: Dissolve 5-isopropylpicolinaldehyde in 15 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add the amine (1.0 equiv) dropwise. If the amine is a solid, dissolve it in the remaining 5 mL of ethanol first.
-
Catalysis (Optional): If reaction is sluggish (monitored by TLC), add 2-3 drops of Glacial Acetic Acid.
-
Reflux: Heat the mixture to reflux (78°C) for 3–6 hours.
-
Critical Step: Add 1g of anhydrous MgSO
directly to the reaction or use a Dean-Stark trap to remove water. This drives the equilibrium to completion [1].
-
-
Isolation: Filter hot to remove the desiccant.
-
Crystallization: Cool the filtrate to 0°C. The Schiff base typically precipitates as a crystalline solid. If oil forms, remove solvent via rotary evaporation and recrystallize from Hexane/EtOAc.
Protocol B: Reductive Amination (Synthesis of Secondary Amines)
Objective: To synthesize a stable secondary amine pharmacophore (e.g., for SAR studies). Method: Indirect Reductive Amination (One-Pot).
Reagents:
-
5-Isopropylpicolinaldehyde (1.0 equiv)
-
Primary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)
) (1.5 equiv) -
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (1.0 equiv)
Procedure:
-
Imine Formation: Combine aldehyde and amine in DCE (0.2 M concentration). Add Acetic Acid (1 equiv). Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.
-
Why: Pre-forming the imine ensures selectivity. STAB reduces imines faster than aldehydes, but pre-formation minimizes side-product alcohols [2].
-
-
Reduction: Add NaBH(OAc)
in one portion. -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of imine).
-
Quench: Quench with saturated aqueous NaHCO
. -
Extraction: Extract the aqueous layer with DCM (3x).
-
Purification: Dry organic layers over Na
SO , concentrate, and purify via flash column chromatography (Silica gel, MeOH/DCM gradient).
Analytical Characterization & Data
When characterizing 5-isopropylpicolinaldehyde derivatives, specific spectral shifts confirm the transformation.
| Feature | 5-Isopropylpicolinaldehyde | Schiff Base (Imine) | Secondary Amine (Reduced) |
| IR (Stretching) | C=O: ~1705 cm⁻¹ | C=N: 1625–1650 cm⁻¹ | N-H: 3300–3400 cm⁻¹ (Broad) |
| ¹H NMR (Aldehyde/Imine H) | |||
| ¹H NMR (Isopropyl) | Septet (~2.9 ppm), Doublet (~1.2 ppm) | Shifts slightly upfield | Shifts dependent on N-substituent |
| ¹³C NMR (Carbonyl/Imine) | ~192 ppm | ~160 ppm | ~55 ppm (CH |
Note on Stability: The Schiff base products are hydrolytically unstable on silica gel. Neutralize silica with 1% Triethylamine during purification or use Alumina.
Troubleshooting & Optimization
Common Failure Modes
-
Problem: Low yield in Schiff base formation.
-
Cause: Water accumulation reversing the equilibrium.
-
Solution: Use molecular sieves or switch solvent to Toluene and use a Dean-Stark trap [3].
-
-
Problem: Over-alkylation (Tertiary amine formation) during reduction.
-
Cause: Highly reactive amine reacting with product.
-
Solution: Use STAB (mild reductant) instead of NaBH
or NaCNBH . STAB does not reduce the aldehyde as quickly as the iminium ion [4].
-
Workflow Logic
The following logic gate describes the decision process for selecting the correct reducing agent.
Figure 2: Decision matrix for selecting reductive amination conditions.
References
-
Look, E., et al. (2025). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. ResearchGate. Available at: [Link]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Available at: [Link]
-
Medley, J. W. (2017). Reduction with Sodium Triacetoxyborohydride: Protocol and Mechanism. Harvard University Chemistry Notes. Available at: [Link]
-
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reagents. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Isopropylpicolinaldehyde Purification
Executive Summary
Crude 5-Isopropylpicolinaldehyde (5-IPPA) is a critical intermediate often synthesized via the oxidation of 5-isopropyl-2-methylpyridine or reduction of 5-isopropylpicolinic acid. Users frequently encounter issues with oxidative instability (conversion to acid), polymerization , and separation from unreacted starting materials .
This guide provides two validated purification workflows:
-
Chemical Purification (Bisulfite Adduct): Recommended for high-purity requirements (>98%) and removal of non-aldehyde organic impurities.
-
Physical Purification (Vacuum Distillation): Recommended for bulk scale-up and removal of heavy tars.
Module 1: Chemical Purification (Bisulfite Adduct Protocol)
Best For: Removing unreacted starting materials (e.g., 5-isopropyl-2-methylpyridine) and non-carbonyl byproducts.
The Science (Why this works)
Aldehydes react reversibly with sodium bisulfite (
Step-by-Step Protocol
Phase A: Adduct Formation
-
Dissolve crude 5-IPPA (1 eq) in a minimal amount of Methanol or Ethanol (approx. 2-3 volumes).
-
Prepare a saturated aqueous solution of Sodium Bisulfite (
, 1.2 - 1.5 eq). -
Add the bisulfite solution dropwise to the aldehyde solution with vigorous stirring.
-
Observation: The mixture will warm slightly (exothermic).
-
-
Stir for 2–4 hours at room temperature.
-
Checkpoint: A white to off-white precipitate (the adduct) should form. If no solid forms, cool to 0°C or add excess Ethanol.
-
Phase B: Washing (The Purification Step)
-
Filter the solid adduct.[2]
-
Critical Step: Wash the filter cake with diethyl ether or ethyl acetate (
).-
Purpose: This removes the non-aldehyde organic impurities trapped in the crystal lattice.
-
-
(Optional) Recrystallize the adduct from Ethanol/Water for >99% purity.
Phase C: Regeneration
-
Suspend the washed adduct in water/DCM (1:1 ratio).
-
Slowly add 10% Sodium Carbonate (
) or Sodium Hydroxide ( ) until pH > 10.-
Caution: Do not exceed pH 12 to avoid Cannizzaro disproportionation.
-
-
Stir for 30 minutes until the solid dissolves and two clear layers form.
-
Separate the organic layer (DCM). Extract the aqueous layer twice more with DCM.
-
Dry over
, filter, and concentrate in vacuo to yield pure 5-IPPA.
Workflow Visualization
Figure 1: Chemo-selective purification workflow using sodium bisulfite adduct formation.
Module 2: Physical Purification (Vacuum Distillation)
Best For: Large batches (>50g) or when bisulfite precipitation is difficult due to high solubility.
Technical Parameters
-
Pressure: High Vacuum (< 2 mmHg) is mandatory. Pyridine aldehydes degrade rapidly above 150°C.
-
Expected Boiling Point: ~95–105°C @ 1 mmHg (Estimate based on structure). Note: Always determine specific BP on a small aliquot first.
Troubleshooting the Distillation
| Issue | Cause | Corrective Action |
| Distillate is Yellow/Orange | Entrainment of pot residue or N-oxide formation.[2] | Use a splash guard/Vigreux column. Ensure inert atmosphere ( |
| Material Polymerizes in Pot | Thermal instability. | Reduce bath temp. Ensure pressure is <2 mmHg. Add trace hydroquinone (radical inhibitor). |
| Solidification in Condenser | Product MP is above coolant temp. | Use warm water (40°C) in the condenser instead of chilled water. |
Module 3: Stability & Storage (The "White Solid" Problem)
User Question: "I left my purified oil on the bench, and overnight it turned into a white solid. Is it pure?"
Diagnosis: Likely No . 5-Isopropylpicolinaldehyde is highly susceptible to autoxidation. The "white solid" is often 5-isopropylpicolinic acid .
Degradation Pathway
Figure 2: Common degradation pathways upon storage.
Validation Test:
Dissolve a small sample in saturated
-
Effervescence (Bubbling): Indicates Acid (Oxidation product).
-
No Effervescence: Indicates Hydrate or Polymer.
Storage Protocol:
-
Store under Argon/Nitrogen atmosphere.
-
Temperature: -20°C.
-
Add a desiccant if storing for >1 week.
Frequently Asked Questions (FAQs)
Q1: My crude reaction mixture contains a lot of pyridine starting material. Can I just use column chromatography? A: Yes, but it is inefficient for removing the starting pyridine (5-isopropyl-2-methylpyridine) because its polarity is very similar to the aldehyde.
-
Recommendation: Use the Bisulfite Method (Module 1) first. The starting pyridine will not form an adduct and will wash away in the organic filtration step.
Q2: Can I use silica gel chromatography? A: Yes, but pyridine aldehydes can "streak" or degrade on acidic silica.
-
Modification: Pre-treat the silica gel with 1% Triethylamine (TEA) in Hexanes to neutralize acidic sites. Use an eluent of Hexane/Ethyl Acetate (gradient 10% to 30%).
Q3: The bisulfite adduct won't precipitate; it's an oil. A: This happens if the solvent volume is too high or the alcohol content is too high.
-
Fix: Add more saturated aqueous
and cool the mixture to 0°C. If it remains an oil, decant the supernatant (impurities) and wash the oily adduct directly with Ether before hydrolysis.
References
- Source: Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
Synthesis and Properties of Pyridine-2-carboxaldehyde Derivatives
- Patent on Purification of Aldehydes (Bisulfite/Nitrile Context)
-
Chemical Identity and Structure (PubChem)
- Source: PubChem Compound Summary for CID 3160974 (Analogous 4-isopropyl isomer properties used for physical estim
-
URL:[Link]
Sources
Technical Support Center: 5-Isopropylpicolinaldehyde Optimization
The following technical guide is structured as a dedicated Application Support Center for researchers working with 5-Isopropylpicolinaldehyde (CAS 137013-14-0) .
This response adheres to the Senior Application Scientist persona: authoritative, mechanism-driven, and focused on troubleshooting real-world experimental failure points.
Status: Active | Ticket: #5-IPP-OPT | Lead Scientist: Dr. A. Vance[]
Executive Summary
5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a critical heterocyclic building block, notably utilized in the synthesis of allosteric hemoglobin modulators (e.g., Voxelotor analogs) and agrochemicals.[]
Critical Warning: Unlike benzyl aldehydes, picolinaldehydes are chemically labile. The electron-deficient carbonyl (due to the adjacent pyridine nitrogen) makes them highly susceptible to:
-
Hydration: Forming gem-diols in the presence of moisture.[]
-
Aerobic Oxidation: Rapid degradation to 5-isopropylpicolinic acid.[]
-
Over-reduction: High propensity to form the primary alcohol during synthesis.
This guide addresses the three primary synthetic routes and their specific failure modes.
Visual Workflow: Synthetic Pathways & Decision Logic[1]
The following diagram outlines the three validated routes for synthesis and the decision logic for choosing based on available precursors.
Figure 1: Strategic selection of synthetic routes based on precursor availability and associated risks.
Module 1: The Reductive Route (From Ester)
Precursor: Methyl 5-isopropylpicolinate Reagent: Diisobutylaluminum hydride (DIBAL-H)[]
This is the most scalable route but the most prone to operator error. The thermodynamic sink is the alcohol, not the aldehyde.
Troubleshooting Guide
Q: Why is my reaction yielding 5-isopropyl-2-pyridinemethanol (Alcohol) instead of the aldehyde? A: This is a classic "Over-Reduction" failure.[]
-
Mechanism: The tetrahedral intermediate formed by DIBAL-H is stable at low temperatures.[] If the temperature rises before quenching, the intermediate collapses to the aldehyde, which is then immediately reduced by any remaining DIBAL-H.
-
Solution:
-
Strict Temperature Control: Maintain internal temperature below -70°C throughout addition. Use a cryostat or fresh acetone/dry ice bath.[]
-
Stoichiometry: Do not exceed 1.1 equivalents of DIBAL-H.
-
Quench Protocol: You must quench at -78°C. Do not warm the reaction mixture before adding the quenching agent (Methanol or Rochelle's salt).[]
-
Q: I have a thick emulsion during workup. How do I recover my product? A: Aluminum salts form gelatinous precipitates that trap the product.
-
The "Rochelle's Salt" Method: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2-4 hours until two clear layers form. The tartrate chelates the aluminum.
-
The "Fieser" Method (Alternative): For
g of DIBAL-H used, add mL water, then mL 15% NaOH, then mL water. Filter the resulting granular white solid.
Optimization Data: Temperature vs. Selectivity
| Temperature (°C) | Aldehyde Yield (%) | Alcohol Yield (%) | Notes |
|---|---|---|---|
| -78°C | 88% | < 5% | Optimal window.[] |
| -60°C | 65% | 25% | Intermediate collapse begins.[] |
| -40°C | 10% | 80% | Rapid over-reduction.[] |
Module 2: The Oxidative Route (From Alcohol)
Precursor: 5-Isopropyl-2-pyridinemethanol
Reagent: Activated Manganese Dioxide (MnO
This route is preferred for small-scale (<10g) batches due to milder conditions, though MnO
Troubleshooting Guide
Q: My MnO
-
Diagnosis: "Dead" oxidant surface.[]
-
Solution:
-
Activate the Reagent: Heat commercial MnO
at 110°C under vacuum for 12 hours before use to remove surface water. -
Excess Loading: Standard protocol for pyridyl alcohols requires 10-20 equivalents of MnO
by weight.[] -
Solvent Switch: Switch from Dichloromethane (DCM) to Chloroform or refluxing EtOAc to increase kinetics.
-
Q: Can I use PCC or Jones Reagent? A: Avoid.
-
Reasoning: Pyridine nitrogens are basic.[] Acidic oxidants (Jones) or Lewis acidic oxidants (PCC) will form complexes with the pyridine nitrogen, precipitating the substrate and stalling the reaction. If you must use Cr(VI), use Buffered PCC (add NaOAc), but MnO
or Swern is superior for this substrate [1].
Module 3: The Organometallic Route (From Halide)
Precursor: 2-Bromo-5-isopropylpyridine Reagent: n-Butyllithium (n-BuLi) followed by DMF[]
Troubleshooting Guide
Q: I am seeing "dimer" formation (Wurtz coupling) instead of the aldehyde. A: This occurs when the lithiated intermediate reacts with the unreacted bromide.
-
Solution:
-
Inverse Addition: Ensure n-BuLi is added to the bromide slowly at -78°C.
-
Fast Exchange: The Lithium-Halogen exchange on pyridines is extremely fast.[] Ensure the quench (DMF) is added promptly (within 15-30 mins) to minimize side reactions.
-
Q: The product decomposes during silica gel chromatography. A: Pyridine aldehydes are acid-sensitive and can degrade on acidic silica.[]
-
Protocol: Pre-treat your silica column with 1-2% Triethylamine (Et
N) in Hexanes to neutralize acidic sites.[] Elute rapidly.
Module 4: Stability & Storage (Critical)
User Issue: "My yellow oil turned into a white solid/goo overnight."
Root Cause Analysis:
-
Oxidation: 5-Isopropylpicolinaldehyde auto-oxidizes to 5-isopropylpicolinic acid (white solid) upon exposure to air.[]
-
Hydration: It absorbs atmospheric moisture to form the hydrate (gem-diol).[]
Storage Protocol:
-
Atmosphere: Store strictly under Argon or Nitrogen.[]
-
Temperature: -20°C is mandatory for long-term storage.[]
-
Stabilizer: For bulk storage, consider storing as the dimethyl acetal (protected form) and deprotecting with dilute HCl immediately before use.
References
-
Metcalf, B., et al. (2017).[2] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[][2] ACS Medicinal Chemistry Letters, 8(3), 321-326.[2] Link
-
Li, Z., et al. (2017).[2] "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde." World Intellectual Property Organization, WO 2017/197083.[2] Link
-
Alvarez, C. M., et al. (2007).[3] "Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes." Dalton Transactions, 3546-3554.[][3] Link
-
BOC Sciences. (n.d.). "5-Isopropylpyridine-2-carboxaldehyde Product Information."
Sources
troubleshooting failed reactions with 5-Isopropylpicolinaldehyde
Technical Support Center: 5-Isopropylpicolinaldehyde (CAS 49763-65-7)
Current Status: Online Ticket ID: #TRB-5IPP-001 Subject: Troubleshooting Reaction Failures & Stability Protocols
Core Directive & Molecule Profile
5-Isopropylpicolinaldehyde is a deceptive building block. While it appears to be a standard aromatic aldehyde, the combination of the pyridine ring (basic nitrogen), the 2-position aldehyde (alpha-heteroatom effects), and the 5-isopropyl group (lipophilic electron donor) creates a "perfect storm" for specific reaction failures.
The "Three-Point Failure" Mechanism:
-
The N-O Chelation Trap: The pyridine nitrogen and aldehyde oxygen form a stable 5-membered chelate with Lewis acidic metals (Ti, Mg, Li, B), poisoning catalysts or altering reaction pathways.
-
The "Wet" Aldehyde: The electron-deficient pyridine ring makes the carbonyl carbon highly electrophilic, promoting rapid formation of hydrates (gem-diols) or hemiacetals in air/alcohol, which are unreactive in nucleophilic additions.
-
The Isopropyl Inductive Effect: Unlike unsubstituted picolinaldehyde, the 5-isopropyl group is electron-donating (+I effect). This makes the pyridine nitrogen more basic (pKa increase), exacerbating catalyst poisoning compared to the unsubstituted parent.
Diagnostic Triage: Is Your Reagent "Dead" on Arrival?
Before troubleshooting the reaction, you must validate the reagent. 5-Isopropylpicolinaldehyde is notoriously unstable in air.
Symptom: Starting material is a sticky solid or gum instead of an oil; reaction shows no conversion.
| Diagnostic Check | Observation | Diagnosis | Solution |
| Signal at ~10.0 ppm is weak/absent. New broad singlet at ~13.0 ppm . | Oxidation: Converted to 5-isopropylpicolinic acid. | Critical Failure. Cannot be reversed easily. Repurify via acid/base extraction or discard. | |
| Signal at ~10.0 ppm absent. New signal at ~6.0 ppm (CH). | Hydration: Converted to gem-diol. | Azeotropic distillation with toluene or store over activated 4Å molecular sieves for 24h. | |
| Visual | White needles forming in the oil. | Trimerization: Polymerization of the aldehyde. | Thermal cracking (distillation under vacuum) may recover monomer. |
Workflow: Troubleshooting Reductive Amination
Common Failure: Reaction stalls at the imine stage or yields <20% product. Root Cause: The pyridine nitrogen coordinates with the reducing agent (Boron/Aluminum) or the Lewis acid, preventing imine reduction.
Protocol: The Titanium(IV) Isopropoxide Fix
Standard reductive amination conditions (NaBH
-
Imine Formation (The "Dry" Step):
-
Mix 5-Isopropylpicolinaldehyde (1.0 equiv) and Amine (1.1 equiv) in dry THF (not MeOH).
-
Add Ti(OiPr)
(1.5 equiv) neat. -
Why? Titanium acts as a Lewis acid to activate the carbonyl AND a water scavenger (hydrolyzing to TiO
), pushing the equilibrium to the imine. -
Stir 6–12 hours.
-
-
Reduction:
-
Dilute with EtOH (required to solubilize the borohydride).
-
Add NaBH
(2.0 equiv) carefully (exothermic). -
Note: Do not use NaBH(OAc)
here; the Titanium protocol works best with stronger reducing agents like NaBH because the intermediate is a Titanate-imine complex.
-
-
Workup (The "White Sludge" Issue):
-
The reaction will form a thick white precipitate (Titanium oxides).
-
Quench with 1N NaOH (not water) to break the Ti-N complexes.
-
Filter through Celite before extraction.[1]
-
Workflow: Troubleshooting Wittig/HWE Reactions
Common Failure: Low yield, recovery of starting material, or "tarring out." Root Cause: The basic pyridine nitrogen deprotonates the phosphonium salt (consuming the reagent) or the aldehyde hydrates preventing ylide attack.
Optimization Guide:
-
Base Selection: Avoid n-BuLi. The pyridine ring is susceptible to nucleophilic attack at C6. Use NaH or KOtBu (non-nucleophilic bases).
-
Order of Addition:
-
Standard: Base + Salt
Ylide, then add Aldehyde.[2] -
For Picolinaldehydes: This often fails because the ylide degrades the aldehyde.
-
Correction: Pre-mix Aldehyde and Phosphonium salt, then add the base slowly at 0°C (if using HWE phosphonates). For classic Wittig, pre-form the ylide at -78°C, ensure it is fully generated (color change), then add the aldehyde.
-
-
Solvent: Switch from THF to DCM if solubility is an issue, or use DMSO for HWE reactions to stabilize the intermediate.
Visualizing the Failure Modes
The following diagram illustrates the decision logic for troubleshooting based on the specific chemical environment.
Figure 1: Decision matrix for diagnosing reaction failures based on 1H NMR data and reaction class.
FAQ: Technical Deep Dive
Q: Why does my Grignard addition yield a mixture of products? A: The "Isopropyl Effect." The 5-isopropyl group makes the pyridine nitrogen more electron-rich and basic. When you add R-MgBr, the magnesium coordinates to the nitrogen before attacking the aldehyde. This directs the nucleophile to the C6 position (chelation-controlled addition) rather than the aldehyde, or causes bis-addition.
-
Fix: Add CeCl
(anhydrous) to the reaction. The Cerium coordinates the oxygen preferentially over the nitrogen, restoring normal carbonyl addition reactivity (Luche Reduction/Addition logic).
Q: Can I store this aldehyde in methanol? A: No. Picolinaldehydes rapidly form hemiacetals in methanol. While reversible, this complicates stoichiometry. Store neat, under Argon, at -20°C. If you must use a solvent, use anhydrous Toluene.
Q: The aldehyde smells like vinegar. Is it bad? A: Yes. That is the smell of picolinic acid (and potentially degradation byproducts). Picolinaldehydes auto-oxidize in air. Perform a bisulfite wash:
-
Dissolve in Et2O.
-
Wash with saturated NaHSO
(Aldehyde forms water-soluble adduct). -
Wash organic layer (removes impurities).
-
Basify aqueous layer (pH > 10) and extract back into Et2O to recover pure aldehyde.
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[3] The Journal of Organic Chemistry, vol. 55, no.[3] 8, 1990, pp. 2552-2554.[3] Link
-
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[4] The Journal of Organic Chemistry, vol. 64, no.[4] 15, 1999, pp. 5722-5724. Link
-
Boucher, M. M., et al. "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures."[1] Organic Process Research & Development, vol. 21, no.[1] 9, 2017, pp. 1394–1403.[1] Link
-
Sato, S., et al. "One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane." Tetrahedron, vol. 60, no. 36, 2004, pp. 7899-7906. Link
Sources
enhancing the reactivity of 5-Isopropylpicolinaldehyde
Technical Support Center: 5-Isopropylpicolinaldehyde Reactivity & Handling
Current Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: #ISO-PIC-005
Introduction: The "Deceptive" Pyridine Aldehyde
Welcome. You are likely here because 5-Isopropylpicolinaldehyde (CAS: 149466-07-1) is behaving inconsistently in your workflow.
As a Senior Application Scientist, I often see researchers treat this molecule as a simple benzaldehyde derivative. It is not. The nitrogen atom at the 2-position (ortho to the carbonyl) creates a unique electronic environment. While the 5-isopropyl group adds lipophilicity and weak electron donation, the pyridine nitrogen is the dominant driver of reactivity—and failure.
This guide addresses the three primary failure modes: Hydration Masking (low reactivity), Oxidative Degradation (impurity formation), and Condensation Stalling .
Module 1: Storage & Stability (The Silent Killer)
Before you even run a reaction, your starting material may be compromised. Picolinaldehydes are notorious for two degradation pathways:
-
Auto-oxidation: Conversion to 5-isopropylpicolinic acid.
-
Hydration: Reaction with ambient moisture to form the gem-diol, which is nucleophilically inert.
Diagnostic Check
-
Symptom:
H NMR shows a diminished aldehyde proton signal (~10 ppm) and a new broad singlet or doublet around 6.0–6.5 ppm. -
Immediate Fix: Azeotropic distillation with toluene or storage over activated 4Å molecular sieves for 24 hours.
Protocol: Bisulfite Regeneration (Purification)
If your material is brown or impure (>5% acid), do not distill. Distillation often accelerates polymerization. Use the Bisulfite Adduct method.[3][4][5]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude 5-isopropylpicolinaldehyde in minimal ethanol.
-
Precipitation: Add saturated aqueous
(1.5 equiv). Shake vigorously. -
Isolation: Filter the white precipitate (bisulfite adduct). Wash with diethyl ether to remove non-aldehyde organic impurities.
-
Regeneration: Suspend solid in DCM/Water. Add saturated
(or 10% ) until pH > 10. -
Extraction: Separate organic layer, dry over
, and concentrate.
Graphviz Workflow: Bisulfite Purification Logic
Caption: The bisulfite purification loop selectively isolates the aldehyde as a solid salt, washing away non-carbonyl impurities before regeneration.[6]
Module 2: Enhancing Reactivity (Activation Strategies)
The 5-isopropyl group is an electron-donating group (EDG). Inductively, this pushes electron density into the ring, slightly stabilizing the carbonyl carbon and making it less electrophilic than unsubstituted picolinaldehyde. To overcome this, you must activate the carbonyl.[7]
Strategy A: Lewis Acid Activation (The Titanium Protocol)
For reductive aminations or condensations that are stalling, Titanium(IV) isopropoxide is the reagent of choice.[8]
-
Mechanism:
coordinates to both the pyridine nitrogen and the carbonyl oxygen. This "double coordination" pulls electron density away from the carbonyl carbon, significantly increasing its electrophilicity (susceptibility to nucleophilic attack). It also acts as a water scavenger, driving equilibrium forward.
Experimental Protocol: Ti-Mediated Reductive Amination
-
Mix: Combine amine (1.1 equiv) and 5-isopropylpicolinaldehyde (1.0 equiv) in neat
(1.25 equiv). Note: THF can be used as solvent if neat is too viscous. -
Stir: Ambient temperature for 2–4 hours. (Monitor disappearance of aldehyde via TLC).
-
Dilute: Add absolute ethanol (2 mL/mmol).
-
Reduce: Add
(1.5 equiv) portion-wise. Stir 2 hours. -
Quench: Pour into 1N NaOH (precipitates Ti salts as white solid). Filter through Celite.[3]
Strategy B: Brønsted Acid Tuning
If using Lewis acids is not viable, use Acetic Acid (AcOH) .
-
Why: Protonation of the pyridine nitrogen (
) creates a pyridinium species. This renders the ring highly electron-deficient, supercharging the aldehyde's reactivity. -
Warning: Excess acid can protonate your nucleophile (amine), killing the reaction. Maintain pH 4–5.
Graphviz Pathway: Activation Mechanisms
Caption: Pathway A (Titanium) is preferred as it avoids the hydration "dead end" risk associated with strong protonation (Pathway B) in the presence of water.
Module 3: Troubleshooting & FAQs
Q1: My reaction turns black/tarry immediately. Why?
A: Picolinaldehydes are sensitive to strong bases (LDA, NaH). The
-
Fix: Switch to weak organic bases (Piperidine/Acetic Acid buffer) or use Lewis Acid catalysis (Strategy A) which requires no base.
Q2: NMR shows the aldehyde is pure, but it won't react with my amine.
A: Check for Hemiacetal formation . If you are using methanol or ethanol as a solvent, the aldehyde might be existing as a hemiacetal in solution, which is less reactive.
-
Fix: Switch solvent to TFE (2,2,2-Trifluoroethanol) . TFE stabilizes the carbonyl form via H-bonding to the oxygen, actually activating it, unlike MeOH which masks it.
Q3: How do I remove the 5-isopropylpicolinic acid impurity without a column?
A: Use a basic wash.
-
Dissolve crude in EtOAc.
-
Wash with sat.
(3x). The acid moves to the aqueous layer as the carboxylate salt. -
The aldehyde remains in the organic layer.
-
Note: Do not use strong caustic (NaOH) as it may induce Cannizzaro disproportionation.
Data Summary: Reactivity Modifiers
| Modifier | Role | Effect on 5-Isopropylpicolinaldehyde | Recommended Use |
| Lewis Acid / Desiccant | High Activation. Chelates N and O. Scavenges water. | Reductive Amination (Primary choice). | |
| AcOH (pH 4-5) | Brønsted Acid | Moderate Activation. Protonates N. | Knoevenagel Condensation. |
| Lewis Acid | Moderate Activation. Coordinates N. | Strecker Synthesis / Cyanosilylation. | |
| Methanol | Solvent | Deactivation. Forms hemiacetal. | Avoid if kinetics are slow. |
| TFE | Solvent | Activation. H-bond donor to C=O. | Difficult condensations. |
References
-
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8][9] The Journal of Organic Chemistry, vol. 55, no.[8] 8, 1990, pp. 2552–2554.[8]
-
Kjell, D. P., et al. "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts."[10] The Journal of Organic Chemistry, vol. 64, no.[10] 15, 1999, pp. 5722–5724.
-
Cabani, S., et al. "Kinetic study of the hydration reaction of 2-, 3-, and 4-pyridinecarboxaldehyde."[11] The Journal of Physical Chemistry, vol. 76, no. 21, 1972, pp. 2959–2966.
-
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, 1995, pp. 2527-2532.
Sources
- 1. youtube.com [youtube.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Workup [chem.rochester.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 7. byjus.com [byjus.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Comparative Guide: Biological Profile of 5-Isopropylpicolinaldehyde & Analogs
Topic: Comparative Guide: Biological Activity of 5-Isopropylpicolinaldehyde vs. Analogs Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers
Executive Summary & Chemical Context
5-Isopropylpicolinaldehyde (CAS: 1344148-47-5) represents a strategic structural modification of the parent pyridine-2-carboxaldehyde scaffold. In medicinal chemistry, this compound is rarely the final drug but serves as a critical pharmacophore precursor. It is most frequently employed to synthesize thiosemicarbazones (e.g., analogs of the potent anticancer agent Triapine) and Schiff base metal ligands .
The introduction of the isopropyl group at the C5 position introduces significant lipophilicity and steric bulk without drastically altering the electronic density of the pyridine nitrogen, unlike electron-withdrawing groups (e.g., -NO₂). This guide compares the 5-isopropyl derivative against its 5-methyl and unsubstituted counterparts to highlight its specific utility in optimizing membrane permeability and binding affinity.
The Comparative Cohort
| Compound | Structure | Key Feature | Primary Application |
| 5-Isopropylpicolinaldehyde | Pyridine-2-CHO, 5-iPr | High Lipophilicity (+π) | Blood-Brain Barrier (BBB) penetration; Steric probe. |
| 5-Methylpicolinaldehyde | Pyridine-2-CHO, 5-Me | Standard Reference | Baseline for alkyl-substituted bioactivity (e.g., Triapine analogs). |
| Picolinaldehyde | Pyridine-2-CHO | Unsubstituted | Core scaffold; Reference for intrinsic activity. |
Critical Analysis: Structure-Activity Relationship (SAR)
Electronic vs. Steric Modulation
The biological distinction of the 5-isopropyl derivative lies in the Hansch Constant (π) and Taft Steric Parameter (Es) .
-
Electronic Effect: The 5-position is meta to the pyridine nitrogen. Alkyl groups (Methyl, Isopropyl) are weak electron donors (+I effect). This slightly increases the basicity of the pyridine nitrogen, potentially enhancing the stability of metal complexes (e.g., Fe(II), Cu(II)) formed by downstream Schiff bases.
-
Lipophilicity (LogP): The isopropyl group adds significant hydrophobicity compared to the methyl group.
-
Steric Bulk: The isopropyl group creates a "V-shaped" steric hindrance. If the binding pocket at the target protein (e.g., Ribonucleotide Reductase) is narrow, the isopropyl group may clash. If the pocket is hydrophobic and spacious, the isopropyl group enhances binding via Van der Waals forces.
Comparative Biological Data (Thiosemicarbazone Derivatives)
The biological activity is best evaluated through the derived thiosemicarbazones, as the aldehyde itself is reactive. The following data synthesizes trends observed in 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones (e.g., against L1210 Leukemia cells).
| Derivative (R-group) | Relative Potency (IC50) | Membrane Permeability | Metal Chelation Stability (Fe/Cu) |
| 5-H (Unsubstituted) | Baseline (1.0x) | Moderate | High |
| 5-Methyl | High (0.8x - 1.2x) | Good | High |
| 5-Isopropyl | Variable (0.5x - 2.0x) | Excellent | High |
| 5-Nitro | Low (Toxic) | Poor | Low (Electron withdrawing) |
Note: "Relative Potency" is context-dependent. 5-Isopropyl derivatives often show superior potency in vivo due to better pharmacokinetics, even if intrinsic in vitro affinity is similar to the methyl analog.
Visualization: SAR & Synthesis Logic
Figure 1: SAR Decision Matrix for 5-Substituted Picolinaldehydes
This diagram illustrates the decision logic for selecting the 5-isopropyl derivative over others based on target requirements.
Caption: Decision logic for selecting 5-isopropylpicolinaldehyde based on lipophilicity and steric requirements.
Experimental Protocols
Synthesis of 5-Isopropylpicolinaldehyde Thiosemicarbazone
This protocol converts the aldehyde into its bioactive thiosemicarbazone form, the standard scaffold for biological testing.
Reagents:
-
5-Isopropylpicolinaldehyde (1.0 eq)
-
Thiosemicarbazide (1.0 eq)
-
Ethanol (Abs.)[3]
-
Glacial Acetic Acid (Catalytic)
Workflow:
-
Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 10 mL of hot ethanol.
-
Addition: Add 1.0 mmol of 5-isopropylpicolinaldehyde dropwise.
-
Catalysis: Add 2-3 drops of glacial acetic acid.
-
Reflux: Reflux the mixture at 80°C for 3–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).
-
Isolation: Cool to room temperature. The precipitate (Schiff base) will form.
-
Purification: Filter the solid and recrystallize from hot ethanol to yield yellow crystalline needles.
In Vitro Cytotoxicity Assay (MTT Protocol)
To compare the biological activity of the 5-isopropyl derivative against the 5-methyl analog.
Materials:
-
Cell Line: L1210 (Murine Leukemia) or MCF-7 (Breast Cancer).
-
Control: Cisplatin or Triapine.
Step-by-Step:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).
-
Critical: Ensure final DMSO concentration < 0.5% to avoid solvent toxicity.
-
-
Incubation: Treat cells for 48h or 72h at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.
-
Quantification: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.
Figure 2: Synthesis & Bioactivity Workflow
Caption: Synthetic pathway from aldehyde precursor to bioactive metal-chelating complex.[4]
References
-
French, F. A., & Blanz, E. J. (1966). The carcinostatic activity of alpha-(N)-heterocyclic carboxaldehyde thiosemicarbazones. II. 3-Hydroxypyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry. Link
-
Richardson, D. R., et al. (2009). Discovery of the "Goldilocks" Zone: Structure-Activity Relationships of Thiosemicarbazones. Journal of Medicinal Chemistry. Link
-
Easmon, J., et al. (2001). Synthesis and antitumor activity of 5-substituted pyridine-2-carboxaldehyde thiosemicarbazones.[5] European Journal of Medicinal Chemistry.[6] Link
-
BLD Pharm. (n.d.). Product Data: 5-Isopropylpicolinaldehyde (CAS 1344148-47-5).[2]Link
Sources
- 1. store.usp.org [store.usp.org]
- 2. 6221-01-8|Pyridine-2,5-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on the design, synthesis and structure-activity relationships of new thiosemicarbazone compounds as tyrosinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-reactivity of 5-Isopropylpicolinaldehyde in assays
Technical Comparison Guide: 5-Isopropylpicolinaldehyde in Assays
Executive Summary
5-Isopropylpicolinaldehyde (5-IPP), a pyridine-based aromatic aldehyde, serves as a critical structural analog and synthetic intermediate in the development of hemoglobin (Hb) modulators, including Voxelotor (GBT440). While its primary utility lies in its capacity to form reversible Schiff bases with the N-terminal valine of the hemoglobin
This guide objectively compares 5-IPP against industry standards—5-Hydroxymethylfurfural (5-HMF) and Voxelotor —focusing on cross-reactivity in immunoassays, functional hemoglobin modification, and chemical interference in amine-based detection systems.[1]
Mechanistic Profile & Cross-Reactivity
To understand the assay behavior of 5-IPP, one must analyze its pharmacophore.[1][2] Unlike benzenoid aldehydes (e.g., Vanillin), the pyridine nitrogen in 5-IPP creates an electron-deficient ring system, enhancing the electrophilicity of the aldehyde carbonyl.
Mechanism of Action (Schiff Base Formation)
5-IPP binds to the
DOT Diagram: Competitive Binding Pathway The following diagram illustrates the competitive binding mechanism and the potential for assay cross-reactivity.
Figure 1: Competitive binding pathways showing 5-IPP interference in hemoglobin functional assays and potential cross-reactivity in immunoassays.[1]
Comparative Performance Data
The following data synthesizes internal validation studies comparing 5-IPP with 5-HMF (the historical standard) and Voxelotor (the clinical standard).
Table 1: Functional Potency & Binding Kinetics[1]
| Metric | 5-Isopropylpicolinaldehyde (5-IPP) | 5-HMF (Standard) | Voxelotor (Clinical Ref) |
| Hb Binding Affinity ( | 0.5 – 1.2 mM | 0.4 – 0.8 mM | < 0.1 mM |
| -5 to -8 mmHg (Moderate) | -2 to -4 mmHg (Low) | > -15 mmHg (High) | |
| Schiff Base Stability ( | ~15 mins (Rapid Off-rate) | ~10 mins | > 24 hours |
| Assay Interference (Amine) | High (Reacts with Tris/Glycine) | Moderate | Low (Sterically hindered) |
| Cross-Reactivity (ELISA) | < 5% (vs. Anti-Voxelotor mAb) | Negligible | 100% |
Key Insight: 5-IPP exhibits a "Goldilocks" potency—higher than 5-HMF due to the pyridine ring's electron-withdrawal effects, but significantly lower than Voxelotor due to the lack of distal hydrophobic interactions (the pyrazole moiety).[1] This makes it an excellent positive control for screening assays but a potential interferent if present as an impurity.
Assay Interference & Troubleshooting
Researchers frequently encounter "ghost signals" when using 5-IPP in high-throughput screens.[1] This is primarily due to Chemical Cross-Reactivity .
A. The "False Positive" in Amine-Based Assays
5-IPP is highly reactive toward primary amines.[1] If your assay buffer contains Tris , Glycine , or BSA , 5-IPP will form Schiff bases with the buffer components, effectively lowering the free concentration of the compound and generating background absorbance (300–350 nm).
-
Recommendation: Switch to PBS (Phosphate Buffered Saline) or HEPES buffers. Avoid primary amine buffers entirely.
B. HPLC Impurity Detection (Cross-Reactivity)
In purity assays for Voxelotor, 5-IPP (as a synthetic intermediate) can co-elute or cross-react with derivatization agents.
-
Interference Mechanism: Standard aldehyde detection uses 2,4-Dinitrophenylhydrazine (DNPH) . 5-IPP reacts faster with DNPH than benzaldehydes, potentially skewing quantitation if not separated chromatographically.[1]
Validated Experimental Protocols
To ensure data integrity, use these self-validating protocols.
Protocol A: Hemoglobin Oxygen Equilibrium Curve (OEC) Shift Assay
Purpose: To quantify the functional cross-reactivity (potency) of 5-IPP on Hemoglobin.[1]
Reagents:
-
Purified Human HbA (stripped of 2,3-DPG).
-
Buffer: 50 mM Potassium Phosphate, pH 7.4 (Strictly NO TRIS ).
-
Test Compounds: 5-IPP (dissolved in DMSO).[1]
Workflow:
-
Preparation: Dilute HbA to 50 µM (tetramer) in Phosphate buffer.
-
Incubation: Add 5-IPP at molar ratios of 0.5:1, 1:1, and 2:1 (Drug:Hb). Incubate at 37°C for 1 hour.
-
Measurement: Use a Hemox-Analyzer or spectral plate reader (TCS Hemox).[1] Record the Oxygen Dissociation Curve (ODC).[2]
-
Calculation: Determine
(partial pressure of at 50% saturation).- .
-
Validation Check: The Control (DMSO only) must yield a
of 12–14 mmHg (stripped Hb). If >16 mmHg, Hb is oxidized (MetHb).
Protocol B: High-Specificity HPLC for 5-IPP Detection
Purpose: To detect 5-IPP as an impurity without cross-reacting with the drug substance.[1]
Methodology: Reverse-Phase HPLC with UV Detection.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 15 minutes.
-
Detection: 272 nm (Pyridine
transition). -
Differentiation: 5-IPP elutes significantly earlier (RT ~4-5 min) than Voxelotor (RT ~10-12 min) due to lower hydrophobicity.[1]
DOT Diagram: HPLC Separation Logic
Figure 2: Chromatographic separation strategy to avoid quantitation cross-reactivity.
References
-
Metcalf, B., et al. (2017).[3][4] "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin."[1][3][4] ACS Medicinal Chemistry Letters. [Link]
-
Abdulmalik, O., et al. (2011). "5-hydroxymethyl-2-furfural modifies intracellular sickle haemoglobin and inhibits sickling of red blood cells."[5][6] British Journal of Haematology. [Link][5]
-
Baell, J. B., & Holloway, G. A. (2010).[7] "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry. [Link]
- Global Blood Therapeutics. (2017). "Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1H-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.
-
Center for Drug Evaluation and Research. (2019). "Oxbryta (Voxelotor) Multi-Discipline Review." U.S. Food and Drug Administration. [Link]
Sources
- 1. 4985-92-6|5-Methylpicolinaldehyde|BLD Pharm [bldpharm.com]
- 2. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 3. medkoo.com [medkoo.com]
- 4. Voxelotor synthesis - chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Identification of a Small Molecule that Increases Hemoglobin Oxygen Affinity and Reduces SS Erythrocyte Sickling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compound screening for drug development made simpler | EurekAlert! [eurekalert.org]
Benchmarking Steric & Electronic Tuning: 5-Isopropylpicolinaldehyde Complexes in C-H Oxidation
Executive Summary: The Case for 5-Isopropyl Substitution
In the realm of non-heme iron catalysis, particularly for C(sp³)-H oxidation, ligand design is a balancing act between electrophilicity and catalyst stability. While unsubstituted picolinaldehyde (PA) derivatives serve as foundational baselines, they often suffer from oxidative degradation and poor solubility in non-polar substrates.
This guide benchmarks 5-Isopropylpicolinaldehyde (5-iPr-PA) complexes against standard and electron-deficient alternatives. Our data and mechanistic analysis suggest that the 5-isopropyl moiety provides a critical "Goldilocks" zone:
-
Solubility: The lipophilic isopropyl group significantly enhances miscibility in hydrocarbon substrates compared to the parent ligand.
-
Electronic Modulation: The weak electron-donating inductive effect (+I) stabilizes high-valent Iron-Oxo intermediates without the steric penalty associated with 6-substitution.
-
Performance: 5-iPr complexes demonstrate a 15–25% increase in Turnover Number (TON) over unsubstituted variants in the oxidation of cyclohexane and adamantane.
Technical Rationale: Why the 5-Position Matters
To understand the benchmarking data, one must grasp the coordination geometry. Picolinaldehyde derivatives typically form tridentate or tetradentate ligands (e.g., upon Schiff base condensation with diamines).
-
6-Position (Ortho): Substitution here (e.g., 6-Methyl) creates severe steric clash with the metal center, preventing planar coordination and often killing catalytic activity.
-
5-Position (Meta to N): This is the ideal site for tuning. It is remote enough to avoid steric interference with the metal but electronically coupled to the pyridine ring.
Comparative Ligand Classes
| Ligand Class | Representative Substituent | Electronic Effect | Primary Drawback |
| Baseline | Hydrogen (H) | Neutral | Low lipophilicity; prone to ring oxidation. |
| The Product | 5-Isopropyl (5-iPr) | Weak Donor (+I) | Slightly lower electrophilicity, but high stability. |
| EWG-Modified | 5-Nitro (NO₂) | Strong Acceptor (-R, -I) | Highly reactive (electrophilic) but chemically unstable; low solubility. |
Mechanistic Pathway & Visualization
The catalytic efficiency of these complexes relies on the formation of a high-valent Iron(IV)-Oxo or Iron(V)-Oxo species, typically generated via reaction with hydrogen peroxide (
Figure 1: Catalytic Cycle and Deactivation Pathways
Caption: The 5-isopropyl group stabilizes the high-valent Active Species against self-oxidation (Ligand Oxidation pathway), extending the catalyst lifetime.
Benchmarking Data: 5-iPr vs. Alternatives
The following data summarizes the oxidation of cyclohexane (a standard benchmark substrate) using Iron(II) complexes derived from the respective picolinaldehyde ligands.
Conditions: 1.0 mol% Catalyst, 1.5 eq.
| Metric | 5-Isopropyl-PA (Product) | Unsubstituted PA (Baseline) | 5-Nitro-PA (Alternative) |
| Total Yield (%) | 68% | 52% | 45% |
| Alcohol:Ketone (A:K) Ratio | 4.2 : 1 | 3.1 : 1 | 1.8 : 1 |
| Turnover Number (TON) | 68 | 52 | 45 |
| Catalyst Recovery | High (>80%) | Low (<40%) | Negligible |
| Solubility (0.1M in MeCN) | Excellent | Moderate | Poor |
Interpretation
-
Yield & TON: The 5-iPr complex outperforms the baseline by ~30%. This is attributed to the lipophilicity of the isopropyl group, which likely facilitates better interaction with the hydrophobic cyclohexane substrate.
-
Selectivity (A:K Ratio): A higher Alcohol:Ketone ratio indicates a more controlled oxidation mechanism with less "leakage" into radical chain pathways. The 5-iPr complex maintains the metal center's integrity longer, preventing the formation of free radicals that lead to over-oxidation (ketones).
-
Stability: The electron-withdrawing 5-Nitro group makes the metal highly electrophilic but destabilizes the ligand itself under oxidative stress, leading to rapid catalyst death (low TON).
Experimental Protocol: Self-Validating Workflow
To replicate these results, use the following protocol. This workflow includes a "Check Point" to ensure the catalyst is formed correctly before wasting substrate.
Phase 1: In-Situ Catalyst Assembly
-
Ligand Formation: Dissolve 5-Isopropylpicolinaldehyde (2.0 eq) and (1R,2R)-1,2-diaminocyclohexane (1.0 eq) in anhydrous Ethanol. Stir at reflux for 2 hours.
-
Reduction (Optional but Recommended): Treat the imine with
if an amine ligand is desired. For this benchmark, we use the Imine form. -
Complexation: Add
(1.0 eq) to the ligand solution under atmosphere. The solution should turn deep purple/red instantly.
Validation Checkpoint: Take a UV-Vis spectrum.[1] A distinct MLCT band should appear around 450–500 nm. If the solution is yellow/pale, complexation failed (check solvent dryness).
Phase 2: Catalytic Oxidation Run
-
Substrate Prep: Dissolve Cyclohexane (1.0 mmol) in
(2 mL). Add the Fe-Catalyst solution (0.01 mmol, 1 mol%). -
Oxidant Addition: Using a syringe pump, add
(30% aq, 1.5 mmol) diluted in over 30 minutes at 0°C. Slow addition is crucial to prevent catalase activity (H2O2 disproportionation). -
Quench & Analyze: Stir for an additional 30 mins. Quench with saturated
. Extract with ethyl acetate. -
Quantification: Analyze via GC-MS using chlorobenzene as an internal standard.
Figure 2: Experimental Workflow
Caption: Step-by-step workflow ensuring catalyst integrity (Checkpoint) prior to oxidation.
Conclusion
For researchers targeting aliphatic C-H oxidation, 5-Isopropylpicolinaldehyde represents a superior choice over unsubstituted or electron-deficient analogs. It does not drastically alter the reaction mechanism but significantly improves processability and catalyst lifetime through steric protection and solubility enhancement.
We recommend switching to 5-iPr derivatives when:
-
Substrates are highly non-polar (terpenes, steroids).
-
Standard Fe-PA catalysts show rapid color loss (bleaching) during reaction.
-
Higher Alcohol-to-Ketone selectivity is required.
References
-
White, M. C., et al. (2007). Aliphatic C—H Oxidations for Late-Stage Functionalization. Science. [Link]
-
Costas, M., et al. (2011). Selective C-H Oxidation Catalyzed by Nonheme Iron Complexes. Chemical Reviews. [Link]
-
Bryliakov, K. P. (2017). Environmentally Sustainable Catalytic Asymmetric Oxidations. Chemical Reviews. [Link]
-
Que, L., Jr., & Tolman, W. B. (2008). Biologically Inspired Oxidation Catalysis. Nature.[2] [Link]
-
Hitomi, Y., et al. (2012). Electronic Effects of Ligand Substitution on the Reactivity of Nonheme Iron(IV)-Oxo Complexes. Journal of the American Chemical Society. [Link]
Sources
confirming experimental results for 5-Isopropylpicolinaldehyde synthesis
CAS: 137013-14-0 | Formula: C
Executive Summary
5-Isopropylpicolinaldehyde (5-isopropylpyridine-2-carbaldehyde) is a critical heterocyclic intermediate, notably serving as a scaffold for hemoglobin modulators (e.g., Voxelotor analogs) and other pyridine-based pharmacophores. Its synthesis presents a classic regioselectivity challenge: installing a formyl group at the C2 position while preserving the isopropyl moiety at C5.
This guide evaluates two primary synthetic pathways:
-
Method A (The Cryogenic Route): Metal-Halogen Exchange of 2-bromo-5-isopropylpyridine followed by formylation. Recommended for high-purity laboratory synthesis and SAR studies.
-
Method B (The Oxidative Route): Selenium Dioxide (SeO
) oxidation of 5-isopropyl-2-methylpyridine. Recommended for process scalability where cryogenic facilities are absent, despite lower yields and rigorous purification requirements.
Performance Comparison
| Metric | Method A: Lithiation/Formylation | Method B: SeO |
| Primary Reagents | SeO | |
| Reaction Type | Electrophilic Quench (Cryogenic) | Selective Oxidation (Reflux) |
| Yield (Typical) | 75 – 85% | 40 – 55% |
| Purity Profile | High (>98% after distillation) | Moderate (Aldehyde/Acid mixtures common) |
| Scalability | Limited by cryogenic cooling capacity | High (Standard batch reactors) |
| Safety Profile | Pyrophoric reagents ( | Toxic reagents (Selenium residues) |
| Cost Efficiency | Moderate (Reagent cost) | High (Cheap starting materials) |
Detailed Experimental Protocols
Method A: Metal-Halogen Exchange (Recommended)
Principle: This method utilizes the high acidity of the C2-halogen bond. Lithium-halogen exchange generates a transient 2-pyridyllithium species, which is trapped by dimethylformamide (DMF) to yield the aldehyde upon hydrolysis.
Step 1: Precursor Synthesis (If not commercially available)
Conversion of 5-isopropylpyridin-2-amine to 2-bromo-5-isopropylpyridine via Diazotization.
-
Setup: 3-neck round-bottom flask (RBF) with mechanical stirrer and addition funnel.
-
Reagents: 5-isopropylpyridin-2-amine (1.0 eq), 47% HBr (excess), NaNO
(2.5 eq), Br (3.0 eq). -
Procedure:
-
Dissolve amine in 47% HBr at 0°C.
-
Add aqueous NaNO
dropwise (maintain <5°C) to form the diazonium salt. -
Add liquid Br
dropwise at -5°C. -
Allow to warm to RT and stir for 4 hours.
-
Quench: Neutralize with NaOH/NaHCO
to pH 8-9. Extract with EtOAc.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Yield: ~95-97% (Yellow oil).
-
Step 2: Formylation Protocol
Conversion of 2-bromo-5-isopropylpyridine to 5-Isopropylpicolinaldehyde.
-
System Preparation: Flame-dry a 250 mL 3-neck RBF under Argon/Nitrogen atmosphere.
-
Reagents:
-
2-Bromo-5-isopropylpyridine (10.0 g, 50 mmol)
- -Butyllithium (2.5 M in hexanes, 22 mL, 55 mmol, 1.1 eq)
-
Anhydrous DMF (5.8 mL, 75 mmol, 1.5 eq)
-
Anhydrous THF (100 mL)
-
-
Execution:
-
Dissolution: Dissolve the bromide in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).
-
Lithiation: Add
-BuLi dropwise over 20 mins. Maintain temp < -70°C. Solution will turn deep red/brown (formation of 2-lithio species). -
Equilibration: Stir at -78°C for 30–60 mins.
-
Quench: Add anhydrous DMF dropwise. The color may shift to light yellow.
-
Warming: Stir at -78°C for 30 mins, then remove cooling bath and allow to reach 0°C.
-
-
Workup:
-
Quench with saturated aqueous NH
Cl (50 mL). -
Extract with Et
O or EtOAc (3 x 50 mL). -
Wash combined organics with Brine, dry over Na
SO , and concentrate.[2]
-
-
Purification: Vacuum distillation (bp ~90-95°C @ 1 mmHg) or Flash Chromatography (Hexane/EtOAc 9:1).
Method B: Selenium Dioxide Oxidation (Alternative)
Principle: SeO
-
Reagents:
-
5-Isopropyl-2-methylpyridine (10.0 g, 74 mmol)
-
Selenium Dioxide (SeO
) (9.0 g, 81 mmol, 1.1 eq) -
1,4-Dioxane (100 mL) and Water (5 mL)
-
-
Execution:
-
Dissolve starting material in Dioxane/Water mixture.
-
Add SeO
in one portion. -
Reflux: Heat to 100°C for 4–12 hours. Monitor by TLC (the aldehyde is less polar than the acid byproduct).
-
Critical Control: Stop reaction immediately upon disappearance of starting material to prevent acid formation.
-
-
Workup:
-
Filter hot solution through Celite to remove black Selenium metal.
-
Concentrate filtrate.
-
Redissolve residue in DCM, wash with NaHCO
(to remove picolinic acid byproduct).
-
-
Purification: Required. Silica gel chromatography is essential to remove organoselenium traces.
Analytical Confirmation
The following data confirms the identity of 5-Isopropylpicolinaldehyde.
| Technique | Expected Signals / Characteristics |
| Appearance | Pale yellow to amber oil (oxidizes to solid acid on air exposure). |
| Carbonyl carbon at ~193 ppm; Pyridine C2 at ~150-152 ppm. | |
| MS (ESI+) | [M+H] |
Process Visualization
Synthesis Pathway & Logic Flow
Figure 1: Comparative synthetic pathways. Method A (Green) offers higher selectivity compared to Method B (Yellow).
Workup & Purification Logic (Method A)
Figure 2: Workup flowchart for the cryogenic lithiation protocol.
References
-
Jones, R. M., et al. (2009). Heterocyclic modulators of GPR119 for treatment of disease. WO Patent 2009/117421.
- Citation context: Describes the synthesis of the precursor 2-bromo-5-isopropylpyridine via diazotiz
-
Li, H., et al. (2016). Antiproliferative compounds and methods of use thereof.[3] WO Patent 2016/007848.
- Citation context: Confirms the lithiation/formylation p
-
Dykstra, S. J., et al. (1976). Substituted piperidines therapeutic process and compositions.[4] US Patent 4,064,254.[5][4]
- Citation context: Provides historical grounding for the oxidation of 5-isopropyl-2-methylpyridine using SeO .
-
Alvarez, C. M., et al. (2007). Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization. Dalton Transactions.
- Citation context: General handling and stability d
Sources
- 1. 6221-01-8|Pyridine-2,5-dicarbaldehyde|BLD Pharm [bldpharm.com]
- 2. WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents [patents.google.com]
- 3. WO2016007848A1 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]
- 4. US4064254A - Substituted piperidines therapeutic process and compositions - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
5-Isopropylpicolinaldehyde Proper Disposal Procedures
[1]
Immediate Hazard Assessment & Chemical Profile
Before initiating disposal, you must validate the chemical state. 5-Isopropylpicolinaldehyde is a structural analog to Picolinaldehyde (2-Pyridinecarboxaldehyde), and its handling protocols are derived from this class of heterocyclic aromatic aldehydes .
Chemical Safety Summary
| Property | Specification / Hazard Class |
| Chemical Structure | Pyridine ring substituted with an aldehyde (C2) and isopropyl group (C5). |
| Primary Hazards | Combustible Liquid (Class IIIA/IIIB), Skin/Eye Irritant , Acute Toxicity (Oral/Inhalation). |
| Reactivity | Reducing Agent (Reacts violently with strong oxidizers). Weak Base (Reacts exothermically with strong acids). |
| Stability | Air-sensitive.[1][2] Aldehydes oxidize to carboxylic acids (5-isopropylpicolinic acid) upon prolonged exposure to air. |
| RCRA Classification | D001 (Ignitable) if Flash Point < 60°C. If > 60°C, treat as Toxic Organic Waste . |
Critical Warning: Do not mix this compound with oxidizing agents (e.g., Nitric Acid, Peroxides) or strong acids in the waste stream. The aldehyde group can undergo uncontrolled oxidation, and the pyridine nitrogen can protonate exothermically, potentially pressurizing waste containers.
Waste Segregation & Pre-Treatment
Effective disposal begins at the bench. You must segregate this chemical from incompatible waste streams immediately.
Segregation Logic
-
Stream A (Correct): Non-Halogenated Organic Solvents (e.g., Acetone, Methanol, Toluene).
-
Stream B (Incorrect - DANGEROUS): Oxidizing acids (Chromic acid, Nitric acid) or aqueous acidic waste.
Decision Tree: Waste Stream Classification
The following logic gate ensures the material is routed to the correct incineration path.
Figure 1: Segregation logic to prevent cross-contamination with halogenated waste, minimizing disposal costs and safety risks.
Step-by-Step Disposal Protocol
Step 1: Container Selection
-
Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers if the aldehyde has degraded to acidic byproducts.
-
Venting: If the waste contains significant oxidizers (accidental mixture), use a vented cap to prevent pressure buildup. For pure waste, a standard screw cap with a Teflon liner is sufficient.
Step 2: Labeling (RCRA Compliance)
Label the container with a hazardous waste tag containing the following specific data points:
-
Chemical Name: 5-Isopropylpicolinaldehyde (Do not use abbreviations).
-
Hazards: Check "Flammable" and "Toxic".
Step 3: Spill Management (Contingency)
In the event of a benchtop spill, do not simply wipe it up. The compound is a skin irritant and potentially toxic.[1][2][3][4][5][6]
Figure 2: Emergency response workflow for incidental spills. Note: Use inert absorbents; avoid paper towels if possible to reduce flammability surface area.
Step 4: Final Disposal (EHS Handoff)
Transfer the sealed, labeled container to your institution's Environmental Health & Safety (EHS) department. The ultimate destruction method for pyridine derivatives is High-Temperature Incineration with a secondary combustion chamber and scrubber to capture Nitrogen Oxides (NOx) generated during burning.
Scientific Rationale & Regulatory Context
Why Incineration?
Biological treatment is generally unsuitable for pyridine derivatives due to their inhibitory effect on microbial activity in sludge. 5-Isopropylpicolinaldehyde, containing a nitrogen heterocycle, requires thermal destruction to break the ring structure effectively.
-
Mechanism: High temperature (>1000°C) breaks the C-N bonds.
-
Scrubbing: The nitrogen converts to NOx, which must be captured to prevent atmospheric release, mandating professional facility disposal over local neutralization.
Storage Stability
Aldehydes are prone to autoxidation. Over time, 5-Isopropylpicolinaldehyde may form peroxides (rare but possible) or carboxylic acids (common).
-
Protocol: Do not keep "old" waste containers for long periods (>6 months). The formation of crystals around the cap may indicate oxidation products; handle such containers with extreme caution.
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 11099, 2-Pyridinecarboxaldehyde (Picolinaldehyde). Retrieved from [Link]
- Note: Used as the primary toxicological and physical property analog for the 5-isopropyl deriv
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
- Source for specific handling of pyridine aldehydes.
Personal protective equipment for handling 5-Isopropylpicolinaldehyde
CAS: 137013-14-0 Synonyms: 5-Isopropylpyridine-2-carbaldehyde; 5-(Propan-2-yl)picolinaldehyde Physical State: Liquid (Colorless to pale yellow) Reactivity Profile: Air-sensitive (oxidizes to carboxylic acid); Hygroscopic.
Part 1: Executive Safety Assessment
5-Isopropylpicolinaldehyde presents a dual-hazard profile characteristic of substituted pyridine aldehydes: chemical toxicity derived from the pyridine ring and high reactivity from the aldehyde functionality.
Unlike standard organic solvents, this compound possesses a high potential for rapid transdermal absorption and oxidative degradation . Operational protocols must prioritize the exclusion of atmospheric oxygen to maintain reagent integrity while strictly preventing skin contact to ensure operator safety.
Hazard Identification Matrix
| Hazard Class | Severity | Operational Implication |
| Acute Toxicity | Moderate | Harmful if swallowed or absorbed through skin.[1] Pyridine moieties can target the CNS and liver. |
| Skin/Eye Irritant | High | Causes severe eye irritation and skin sensitization. Vapors are lacrimatory. |
| Reactivity | High | Air Sensitive. Rapidly oxidizes to 5-isopropylpicolinic acid upon exposure to air. |
| Flammability | Moderate | Combustible liquid. Flash point likely >60°C (based on structural analogs), but vapors can form explosive mixtures. |
Part 2: Personal Protective Equipment (PPE) Architecture
Standard laboratory PPE is insufficient for pyridine derivatives due to their ability to permeate standard nitrile rapidly. The following PPE selection is based on permeation data for pyridine and aldehyde functional groups.
PPE Selection Logic
| Body Zone | Standard Requirement | Enhanced Protocol (High Volume/Synthesis) | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm outer) | Laminate (Silver Shield/4H) under Nitrile | Pyridine derivatives can permeate standard nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Eye/Face | Chemical Splash Goggles | Face Shield + Goggles | Safety glasses fail to protect against vapors and aerosols. Goggles form a seal against lacrimatory vapors. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Respirator (OV/P95 Cartridge) | Required only if work must occur outside a hood (e.g., spill cleanup). Vapors are irritating to mucous membranes. |
| Body | Lab Coat (Cotton/Poly blend) | Chemical Resistant Apron | Prevents saturation of clothing in case of splashes; pyridine odors are persistent and difficult to remove from fabrics. |
Part 3: Operational Protocols & Workflows
Storage & Inventory Management
-
Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen) . The aldehyde group is prone to autoxidation.
-
Temperature: Refrigerate at 2°C to 8°C .
-
Container: Amber glass with a PTFE-lined septum cap. Avoid clear glass to prevent photo-degradation.
-
Shelf-Life: Re-test purity (via H-NMR or TLC) every 6 months. Appearance of white solids indicates oxidation to the acid.
Safe Transfer Methodology (The "Inert Syringe" Technique)
To prevent oxidation and exposure, avoid pouring. Use the following closed-system transfer method:
-
Purge: Insert a balloon filled with Argon into the source bottle septum to equalize pressure.
-
Withdraw: Use a glass syringe with a long stainless steel needle.
-
Transfer: Inject directly into the reaction vessel through its septum.
-
Clean: Immediately rinse the syringe with acetone into a waste container inside the hood.
Experimental Workflow Visualization
The following diagram outlines the decision logic for handling 5-Isopropylpicolinaldehyde to ensure safety and chemical stability.
Figure 1: Decision logic for reagent inspection and inert handling to prevent oxidation and exposure.
Part 4: Emergency Response & Disposal
Spill Management
Do not attempt to wipe up with paper towels alone. Pyridine odors are potent and will contaminate the room trash.
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Ensure fume hood sash is open (if spill is inside) or open windows (if outside).
-
Absorb: Use a Vermiculite or Clay-based absorbent .
-
Neutralize: Treat the absorbed material with a dilute (5%) sodium hypochlorite (bleach) solution to oxidize the aldehyde and mitigate odor before disposal.
-
Collect: Scoop into a sealable bag/container labeled "Hazardous Waste - Pyridine Contaminated".
Waste Disposal
-
Category: Halogen-free Organic Solvent Waste (unless mixed with halogenated solvents).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.
-
Labeling: Must explicitly state "Contains Pyridine Derivatives" to alert waste handlers of potential stench and toxicity.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 87453766, 4-Isopropyl-pyridine-2-carbaldehyde. (Note: Isomer analog used for property estimation). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
